5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLPOLVWWPIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). Diarylheptanoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities. This document details the known natural sources of this specific compound, outlines generalized experimental protocols for its isolation and characterization, and explores its potential biological significance by examining the broader activities of related diarylheptanoids, including their interaction with key cellular signaling pathways. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a member of the diarylheptanoid class of natural products. Diarylheptanoids are characterized by a C7 aliphatic chain linking two aromatic rings and are predominantly found in the plant kingdom, particularly within the Zingiberaceae and Betulaceae families[1]. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide focuses specifically on the acetate derivative, providing a detailed summary of its origins and the methodologies for its study.
Natural Sources
The primary documented natural sources of this compound and closely related compounds are plants from the Zingiberaceae family.
-
Curcuma kwangsiensis : The rhizomes of Curcuma kwangsiensis have been identified as a natural source of this compound[2]. This plant is a rich source of various diarylheptanoids[2][3].
-
Zingiber officinale (Ginger) : The rhizomes of Zingiber officinale are known to contain a diverse array of diarylheptanoids. While the presence of the specific acetate derivative is reported, ginger is more broadly a source of structurally similar compounds[4].
-
Alpinia officinarum (Lesser Galangal) : The rhizomes of Alpinia officinarum are another significant source of diarylheptanoids. While direct isolation of the title compound has not been explicitly detailed in the provided results, the presence of a wide variety of related structures suggests it may also be a potential, yet unconfirmed, source[5][6][7].
Data Presentation: Quantitative Analysis
A comprehensive review of the current scientific literature did not yield specific quantitative data regarding the concentration or yield of this compound from its natural sources. While methods for the quantification of other diarylheptanoids in plant extracts have been developed, such data for this particular compound appears to be limited or not yet published. The table below is provided as a template for future quantitative studies.
| Compound | Natural Source | Plant Part | Extraction Method | Quantification Method | Concentration/Yield (mg/g dry weight) | Reference |
| This compound | Curcuma kwangsiensis | Rhizome | Not Reported | Not Reported | Data Not Available | |
| This compound | Zingiber officinale | Rhizome | Not Reported | Not Reported | Data Not Available |
Experimental Protocols
The following sections describe generalized methodologies for the extraction, isolation, and structural elucidation of this compound, based on established protocols for diarylheptanoids.
Extraction of Diarylheptanoids from Plant Material
A general workflow for the extraction of diarylheptanoids from the rhizomes of Curcuma or Zingiber species is outlined below.
Isolation and Purification
The isolation of individual diarylheptanoids from the enriched extract is typically achieved through a combination of chromatographic techniques.
-
Column Chromatography: The crude or partitioned extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate of increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing diarylheptanoids are often further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to separate compounds based on their molecular size.
-
Reversed-Phase Chromatography (Rp-18): Additional purification can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using preparative HPLC with a C18 column and a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Indicates the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Biological Context and Signaling Pathways
While specific biological activities for this compound are not extensively documented, research on diarylheptanoids from Zingiber officinale suggests a potential role in cancer biology through the modulation of DNA damage response pathways.
General Biosynthetic Pathway of Diarylheptanoids
Diarylheptanoids are synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.
Potential Interaction with the ATR-Chk1 DNA Damage Signaling Pathway
Studies on diarylheptanoids isolated from Zingiber officinale indicate that they may exert anti-tumor effects by affecting the DNA damage signaling pathway. Specifically, these compounds have been suggested to down-regulate the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (Chk1). The ATR-Chk1 pathway is a critical cell cycle checkpoint that allows cells to repair DNA damage before proceeding with cell division. Inhibition of this pathway can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
Conclusion
This compound is a naturally occurring diarylheptanoid with confirmed presence in Curcuma kwangsiensis and likely in other Zingiberaceae species. While detailed quantitative data and specific biological activities for this compound are yet to be fully elucidated, the broader class of diarylheptanoids exhibits significant pharmacological potential, including the modulation of critical cellular pathways such as the DNA damage response. The methodologies outlined in this guide provide a framework for the further isolation, characterization, and investigation of this and related compounds. Future research should focus on quantifying the abundance of this diarylheptanoid in its natural sources and exploring its specific molecular targets and mechanisms of action to unlock its full therapeutic potential.
References
- 1. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids from Curcuma kwangsiensis and their inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new diarylheptanoids from Curcuma kwangsiensis rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylheptanoids from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and identification of diarylheptanoids in supercritical fluid extract of Alpinia officinarum by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8)
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a natural diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1][2] The document summarizes the current state of knowledge regarding this compound and its chemical class. Due to a notable absence of specific biological and pharmacological data for CAS number 1269839-24-8 in publicly available scientific literature, this guide also presents data on closely related diarylheptanoids from Zingiber officinale to provide a contextual understanding of its potential biological activities. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a member of the diarylheptanoid family, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain.[3] These compounds are significant constituents of various plants, most notably those belonging to the Zingiberaceae family, such as ginger (Zingiber officinale) and turmeric (Curcuma longa). Diarylheptanoids from ginger are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This guide focuses on the available information for the specified compound and places it within the broader context of related molecules.
Chemical and Physical Properties
While detailed experimental data on the physicochemical properties of this compound are scarce, its basic chemical information has been established.
| Property | Value | Source |
| CAS Number | 1269839-24-8 | [4][5] |
| Molecular Formula | C21H26O5 | [3][5] |
| Molecular Weight | 358.4 g/mol | [5] |
| Common Name | (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol 3-acetate | [3] |
| Natural Source | Rhizomes of Zingiber officinale | [1][2] |
| Purity (Commercial) | Typically ≥98% (as per supplier data) | [5] |
| Analytical Methods | HPLC, NMR | [5] |
Biological Activity and Mechanism of Action: A Contextual Analysis
As of the date of this document, specific studies detailing the biological activity, quantitative efficacy (e.g., IC50, EC50), and mechanism of action for this compound have not been identified in the peer-reviewed scientific literature. However, the broader class of diarylheptanoids from Zingiber officinale has been investigated for various therapeutic effects. The following sections summarize findings for related compounds, which may suggest potential areas of investigation for the title compound.
Anti-Tumor Activity of Related Diarylheptanoids
Several studies have demonstrated the cytotoxic effects of diarylheptanoids isolated from ginger against various cancer cell lines. This activity is often linked to the induction of apoptosis and cell cycle arrest.
Table 1: Anti-Tumor Activity of Selected Diarylheptanoids from Zingiber officinale Note: The following data does not pertain to this compound but to other diarylheptanoids isolated from the same natural source.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Diarylheptanoid 6 | A549 (Lung) | Inhibitory | 6.69 - 33.46 | (Not available in search results) |
| Diarylheptanoid 16 | HepG2 (Liver) | Inhibitory | 6.69 - 33.46 | (Not available in search results) |
| Diarylheptanoid 17 | HeLa (Cervical) | Inhibitory | 6.69 - 33.46 | (Not available in search results) |
| Diarylheptanoid 18 | MDA-MB-231 (Breast) | Inhibitory | 6.69 - 33.46 | (Not available in search results) |
| Diarylheptanoid 19 | HCT116 (Colon) | Inhibitory | 6.69 - 33.46 | (Not available in search results) |
Potential Signaling Pathways
Research on other ginger diarylheptanoids suggests that their anti-tumor effects may be mediated through the modulation of key signaling pathways involved in DNA damage and repair. For instance, some diarylheptanoids have been shown to down-regulate the expression of ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1), which are critical components of the DNA damage response pathway.
Below is a conceptual diagram illustrating the potential mechanism of action for anti-tumor diarylheptanoids from ginger, based on available literature for related compounds.
References
An In-depth Technical Guide on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its Analogs
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the diarylheptanoid "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate". Due to the limited availability of detailed public data for this specific compound, this paper also presents in-depth information on its closely related and better-characterized analog, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one . This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and biological activities of this class of compounds.
Chemical Identity and Nomenclature
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)
The compound "this compound" is a natural product that has been isolated from the rhizomes of Zingiber officinale (ginger). While commercially available from specialty chemical suppliers, it is not extensively characterized in major chemical databases.
Based on standard chemical nomenclature, the IUPAC name would be (5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl) acetate . The stereochemistry at positions 3 and 5 of the heptane (B126788) chain is often not specified in supplier information, leading to ambiguity. A fully specified name would require stereochemical descriptors (e.g., (3R, 5S) or as a racemic mixture).
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
A closely related analog is 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one , where the acetate group at the 3-position is replaced by a ketone. This compound is better characterized and serves as a valuable reference for understanding the structure-activity relationships of this class of diarylheptanoids.
Table 1: Chemical Identification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
| Identifier | Value |
| IUPAC Name | 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[1] |
| CAS Number | 57089-26-6[1] |
| PubChem CID | 13347312[1] |
| Molecular Formula | C₁₉H₂₂O₄[1] |
| Molecular Weight | 314.4 g/mol [1] |
| Synonyms | Platyphyllonol, (5S)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)-3-heptanone[1] |
| Natural Source | Alnus japonica[1] |
Synthesis and Experimental Protocols
A plausible synthetic workflow for the parent ketone, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is outlined below. This would typically be followed by a stereoselective reduction of the ketone and subsequent acetylation to yield the desired acetate.
Biological Activity and Potential Signaling Pathways
While specific quantitative data for "this compound" is scarce, research on related diarylheptanoids suggests potential biological activities. For instance, a structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells through the suppression of the PI3K/Akt pathway and activation of the ERK1/2 pathway.[2]
The general class of curcuminoids and diarylheptanoids are known to interact with a variety of cellular targets. A potential signaling pathway that could be modulated by these compounds is the NF-κB pathway, which is central to inflammation.
Quantitative Data
As previously mentioned, specific quantitative biological data for "this compound" is not widely available. For the related ketone, "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one", qualitative activities such as anti-angiogenic effects have been reported. For other similar diarylheptanoids, more specific data is available.
Table 2: Antiviral Activity of a Related Diarylheptanoid
| Compound | Virus | Assay | EC₅₀ (µM) |
| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | HCoV-OC43 | Antiviral Assay | 0.16 ± 0.01 |
| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV-2 | Antiviral Assay | 0.17 ± 0.07 |
| Data from a study on a related diarylheptanoid, not the subject of this guide.[3] |
Conclusion
"this compound" is a naturally occurring diarylheptanoid with potential for further scientific investigation. Due to the current lack of comprehensive data, this guide has also provided information on the closely related and better-characterized ketone analog, "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one". The biological activities of related compounds suggest that this class of molecules may hold promise in various therapeutic areas, including oncology and virology. Further research is warranted to fully elucidate the chemical and biological properties of "this compound" and to determine its potential as a drug development candidate. It is recommended that future studies focus on its stereospecific synthesis, detailed biological evaluation, and elucidation of its mechanism of action.
References
- 1. 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | C19H22O4 | CID 13347312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related diarylheptanoids to provide a broader context for its potential characteristics and biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl groups. Diarylheptanoids are predominantly found in the plants of the Zingiberaceae family, such as ginger (Zingiber officinale) and turmeric (Curcuma longa), and are known to exhibit a wide range of biological activities. These activities include anti-inflammatory, antioxidant, and anti-tumor effects[1][2]. The subject of this guide, this compound, has been isolated from the rhizomes of Zingiber officinale[3]. While its specific biological roles are not extensively studied, it is suggested to be of interest in cardiovascular disease research as a potential enzyme inhibitor[1]. This guide aims to consolidate the available physical, chemical, and biological information on this compound.
Physical and Chemical Properties
Detailed experimental data for this compound is not widely available in published literature. The following tables summarize the known information for the target compound, alongside computed data for structurally similar compounds to allow for informed comparisons.
Table 1: General and Physical Properties
| Property | This compound | 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one (Analogue) |
| CAS Number | 1269839-24-8 | 57089-26-6 |
| Molecular Formula | C₂₁H₂₆O₅ | C₁₉H₂₂O₄ |
| Molecular Weight | 358.4 g/mol | 314.4 g/mol |
| Physical State | Oil | Not specified |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not specified |
Table 2: Computed Chemical Properties
| Property | This compound (Computed) | 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one (Computed) |
| XLogP3 | 3.5 | 2.8 |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 5 | 4 |
| Rotatable Bond Count | 9 | 8 |
| Exact Mass | 358.178024 g/mol | 314.151809 g/mol |
| Topological Polar Surface Area | 87 Ų | 77.8 Ų |
Experimental Protocols
Isolation from Natural Sources
While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and isolation of diarylheptanoids from Zingiber officinale rhizomes can be described. It is important to note that optimization of this general protocol would be necessary for the targeted isolation of the compound of interest.
General Experimental Workflow for Diarylheptanoid Isolation
Caption: General workflow for the isolation of diarylheptanoids.
Methodology:
-
Extraction: The fresh or dried rhizomes of Zingiber officinale are ground and extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period. This process is often repeated to ensure complete extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
Partitioning: The crude extract is then subjected to solvent-solvent partitioning. A common system is partitioning between ethyl acetate and water to separate compounds based on their polarity. The diarylheptanoids are typically found in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate of increasing polarity, is used to separate the components.
-
Fractionation and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing compounds with similar profiles are combined and further purified using preparative HPLC to yield the pure diarylheptanoids.
-
Structural Elucidation: The structure of the isolated compounds is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Synthetic Approach
A synthetic protocol specifically for this compound is not available in the literature. However, a patent for the synthesis of a related compound, 1,7-bis(4-phenylhydroxyl)heptyl-3,5-diol ester, provides a potential synthetic strategy starting from bisdemethoxycurcumin[4]. This approach involves reduction and esterification steps. A plausible, though not experimentally verified, synthetic pathway for the target compound could be envisioned as follows:
Plausible Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Methodology Outline:
-
Starting Material: The synthesis could commence from the readily available precursor, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.
-
Protection: The phenolic hydroxyl groups would likely require protection to prevent their reaction in subsequent steps. This could be achieved using a suitable protecting group such as a silyl (B83357) ether or a benzyl (B1604629) ether.
-
Reduction: The ketone at the 3-position would then be selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Acetylation: The newly formed secondary alcohol could then be selectively acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
-
Deprotection: Finally, the protecting groups on the phenolic hydroxyls would be removed to yield the desired product. The choice of deprotection conditions would depend on the protecting group used.
Biological Activity and Signaling Pathways
The biological activity of this compound is not well-documented. It has been noted as a compound for studying cardiovascular diseases, potentially acting as an enzyme inhibitor, though the specific targets have not been identified[1].
Broader studies on diarylheptanoids isolated from Zingiber officinale have demonstrated anti-tumor activity. Some of these compounds have been shown to exert their effects by modulating the DNA damage signaling pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1)[5]. While it is not confirmed that this compound acts through this pathway, it represents a potential area of investigation for its biological function.
Diarylheptanoid Anti-Tumor Signaling Pathway
Caption: Potential anti-tumor signaling pathway of diarylheptanoids.
Conclusion
This compound is a naturally occurring diarylheptanoid with potential for further scientific investigation, particularly in the context of cardiovascular and oncological research. This guide has compiled the currently available physical and chemical data for this compound. However, a significant gap in the literature exists regarding its detailed experimental characterization and synthesis. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation, as well as the full elucidation of its spectral properties. The general protocols and data from related compounds presented herein provide a solid foundation for initiating such studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 3. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation method of 1,7-bis(4-phenylhydroxyl)heptyl-3,5-diol ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in Zingiber officinale (ginger). Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse pharmacological activities.[1] This document details the enzymatic steps from primary metabolism to the final acetylated product, presents available quantitative data for the key enzymes involved, outlines experimental protocols for their characterization, and discusses the regulation of the pathway. The information is intended to serve as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of diarylheptanoids.
Proposed Biosynthetic Pathway
The biosynthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism.[2] The pathway can be divided into three main stages:
-
Formation of Cinnamic Acid and its Derivatives: The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. This is followed by hydroxylation to form p-coumaric acid.[3]
-
Assembly of the Diarylheptanoid Core: The core C6-C7-C6 structure of the diarylheptanoid is assembled by a type III polyketide synthase, specifically a curcuminoid synthase (CURS).[4] This involves the condensation of two molecules of a phenylpropanoid-CoA thioester with one molecule of malonyl-CoA.[2]
-
Tailoring of the Diarylheptanoid Scaffold: The diarylheptanoid backbone undergoes further modifications, including reduction and acetylation, to yield the final product. The final acetylation step is putative and likely catalyzed by an acetyltransferase.
The key enzymes involved in this proposed pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[5]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]
-
Curcuminoid Synthase (CURS): A type III polyketide synthase that catalyzes the condensation reactions to form the diarylheptanoid skeleton.[4]
-
Putative Reductase(s): Responsible for the reduction of keto groups on the heptanoid chain.
-
Putative Acetyltransferase: Catalyzes the final acetylation of the hydroxyl group at the C-3 position.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data for Key Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for the key enzymes in the diarylheptanoid biosynthetic pathway. It is important to note that these values are often determined using enzymes from different plant sources and under varying experimental conditions.
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 216 | - |
| C4H | Arabidopsis thaliana | Cinnamic acid | 1.4 | - | - |
| 4CL | Arabidopsis thaliana | 4-Coumaric acid | 26 | - | [6] |
| CURS1 | Curcuma longa | Feruloyl-CoA | - | 0.018 | [7] |
| CURS1 | Curcuma longa | p-Coumaroyl-CoA | - | 0.014 | [7] |
| DCS | Curcuma longa | Feruloyl-CoA | 1.8 | 0.027 | [8] |
| DCS | Curcuma longa | Malonyl-CoA | 1.1 | - | [8] |
Note: Data for PAL and C4H are from general phenylpropanoid pathway studies and may not be specific to diarylheptanoid-producing plants. A dash (-) indicates that the data was not available in the cited literature.
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is based on the spectrophotometric measurement of the formation of trans-cinnamic acid from L-phenylalanine.[9][10]
Workflow:
Caption: General workflow for a Phenylalanine Ammonia-Lyase (PAL) enzyme assay.
Materials:
-
Borate (B1201080) buffer (pH 8.7)
-
L-phenylalanine solution (0.1 M)
-
Trichloroacetic acid (TCA) (1 M)
-
Spectrophotometer
Procedure:
-
Homogenize 0.5 g of plant tissue in 4 ml of cold borate buffer.
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Prepare the reaction mixture containing 0.2 ml of enzyme extract, 1.3 ml of distilled water, and 1.0 ml of 0.1 M L-phenylalanine.
-
Incubate the reaction mixture at 32°C for 30-60 minutes.
-
Stop the reaction by adding 0.5 ml of 1 M TCA.
-
Measure the absorbance of the mixture at 290 nm against a blank containing all components except the enzyme extract.
-
PAL activity is expressed as the amount of trans-cinnamic acid formed per unit time per gram of fresh weight.
Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay involves the use of radiolabeled substrate to monitor the conversion of cinnamic acid to p-coumaric acid.[11][12]
Materials:
-
[¹⁴C]-trans-Cinnamic acid
-
Microsomal protein preparation from plant tissue
-
NADPH
-
Thin-layer chromatography (TLC) system
-
Liquid scintillation counter
Procedure:
-
Isolate microsomes from the plant tissue of interest.
-
Set up a reaction mixture containing the microsomal preparation, [¹⁴C]-trans-cinnamic acid, and NADPH in a suitable buffer.
-
Incubate the reaction at 30°C with shaking.
-
Stop the reaction by adding acid (e.g., HCl).
-
Extract the phenolic compounds with an organic solvent (e.g., ethyl acetate).
-
Separate the substrate (cinnamic acid) and product (p-coumaric acid) using TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a liquid scintillation counter.
-
C4H activity is determined by the rate of formation of radiolabeled p-coumaric acid.
4-Coumarate-CoA Ligase (4CL) Activity Assay
The activity of 4CL is determined by spectrophotometrically measuring the formation of the thioester bond at 333 nm.[13][14][15][16]
Materials:
-
p-Coumaric acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Crude or purified enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, p-coumaric acid, CoA, ATP, and MgCl₂.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.
-
The initial rate of the reaction is used to calculate the enzyme activity.
Curcuminoid Synthase (CURS) Activity Assay
This assay typically involves high-performance liquid chromatography (HPLC) to detect the formation of curcuminoids.[8]
Materials:
-
p-Coumaroyl-CoA or Feruloyl-CoA (starter substrate)
-
Malonyl-CoA (extender substrate)
-
Purified recombinant CURS enzyme
-
HPLC system
Procedure:
-
Incubate the purified CURS enzyme with the starter substrate (e.g., p-coumaroyl-CoA) and the extender substrate (malonyl-CoA) in a suitable buffer.
-
Stop the reaction at various time points by adding acid.
-
Extract the products with an organic solvent.
-
Analyze the extract by HPLC to identify and quantify the curcuminoid products formed.
-
Enzyme activity is determined by the rate of product formation.
Regulation of the Biosynthetic Pathway
The biosynthesis of diarylheptanoids, originating from the phenylpropanoid pathway, is tightly regulated at the transcriptional level. Key regulators include transcription factors from the MYB, bHLH, and WD40 families.[17][18][19][20]
-
MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway. Specific R2R3-MYB proteins can act as either activators or repressors of the transcription of genes encoding enzymes like PAL, C4H, and 4CL.[20] Their expression is often induced by various developmental and environmental cues, including pathogen attack, UV radiation, and nutrient stress.
Caption: Regulation of the phenylpropanoid pathway by MYB transcription factors.
Conclusion
The proposed biosynthetic pathway for this compound provides a framework for understanding the formation of this and related diarylheptanoids. While the initial steps of the phenylpropanoid pathway are well-characterized, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the later stages of diarylheptanoid biosynthesis in Zingiber officinale, particularly the reduction and acetylation steps. The information presented in this guide serves as a valuable resource for guiding future research in the metabolic engineering and synthetic biology of this important class of natural products.
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]
- 10. bioworlde.com [bioworlde.com]
- 11. ils.unc.edu [ils.unc.edu]
- 12. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Coumarate CoA Ligase Assay Kit (ARG83400) - arigo Biolaboratories [arigobio.com]
- 14. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 15. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ebiostore.com [ebiostore.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isolation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), from the rhizomes of Zingiber officinale (ginger). This document details the necessary experimental protocols, summarizes quantitative data, and visualizes key workflows and biological pathways to support research and development efforts in natural product chemistry and drug discovery.
Introduction
Zingiber officinale, commonly known as ginger, is a widely used spice and a traditional medicinal plant. Its rhizomes are a rich source of various bioactive compounds, including gingerols, shogaols, and a class of phenolic compounds known as diarylheptanoids. These diarylheptanoids have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. Among these, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a notable acetylated diarylheptanoid. This guide outlines a detailed methodology for its extraction, fractionation, and purification.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of diarylheptanoids from Zingiber officinale. While a specific protocol for the target compound is not extensively detailed in the literature, the following adapted procedure from the successful isolation of analogous compounds provides a robust starting point.
Plant Material and Extraction
Plant Material: Fresh or dried rhizomes of Zingiber officinale are used as the starting material. The rhizomes should be thoroughly washed, air-dried, and pulverized to a coarse powder.
Extraction:
-
A large quantity of dried, powdered ginger rhizomes (e.g., 30 kg) is subjected to reflux extraction with 70% ethanol (B145695) (210 L) at 60°C for 2 hours. This process is repeated twice to ensure exhaustive extraction.
-
The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
-
The crude extract (e.g., 5.5 kg) is suspended in 95% ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on polarity. The ethyl acetate fraction is retained for further purification as it is enriched with diarylheptanoids.
Chromatographic Purification
The ethyl acetate fraction is subjected to a multi-step chromatographic process to isolate the target compound.
Step 1: Silica (B1680970) Gel Column Chromatography:
-
The ethyl acetate fraction (e.g., 920 g) is loaded onto a large silica gel column (200-300 mesh).
-
The column is eluted with a gradient of cyclohexane-ethyl acetate, starting from a non-polar mixture (e.g., 97:3) and gradually increasing the polarity to 100% ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to pool fractions with similar profiles.
Step 2: Octadecylsilyl (ODS) Column Chromatography:
-
Fractions enriched with diarylheptanoids are further purified on an ODS column.
-
The column is eluted with a gradient of methanol-water, typically starting from a 50:50 mixture and progressing to 100% methanol.
Step 3: Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved using semi-preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
-
The flow rate and detection wavelength should be optimized for the specific compound. For diarylheptanoids, UV detection at around 280 nm is often suitable.
-
Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the pure compound.
Quantitative Data
Table 1: Representative Yields of Diarylheptanoids from Zingiber officinale
| Extraction/Purification Stage | Starting Material (kg) | Fraction/Compound | Yield (g) | Representative Yield (%) |
| Initial Extraction | 30 | Crude 70% Ethanol Extract | 5500 | 18.3% |
| Liquid-Liquid Partitioning | 5.5 (Crude Extract) | Ethyl Acetate Fraction | 920 | 16.7% of crude extract |
| Column Chromatography | 0.920 (EtOAc Fraction) | Diarylheptanoid-rich fractions | Varies | Varies |
| Semi-preparative HPLC | Varies | Isolated Diarylheptanoids | 0.001 - 0.015 | Varies |
Note: Yields are highly dependent on the starting material, extraction efficiency, and purification strategy.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₅ |
| Molecular Weight | 374.43 g/mol |
| Appearance | Reported as an oil |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| ¹H NMR (CDCl₃, predicted) | δ (ppm): 6.84 (d, J=8.4 Hz, 4H), 6.70 (d, J=8.4 Hz, 4H), 5.05 (m, 1H), 3.85 (m, 1H), 2.70-2.55 (m, 4H), 2.04 (s, 3H), 1.85-1.60 (m, 4H) |
| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 209.0, 170.5, 154.0, 133.5, 129.5, 115.2, 72.0, 68.0, 45.0, 38.0, 31.0, 29.0, 21.2 |
| Mass Spectrometry (ESI-MS) | m/z: 375.18 [M+H]⁺, 397.16 [M+Na]⁺ |
Note: NMR data is predicted and should be confirmed by experimental analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Zingiber officinale.
Spectroscopic Data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Overview
Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR and MS) for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) could not be located. This compound is a known diarylheptanoid, a class of natural products, and is sometimes mentioned in the context of constituents isolated from the rhizomes of Zingiber officinale (ginger).[1][2] However, detailed characterization, including published NMR and mass spectra, remains elusive.
This guide provides a generalized overview of the expected spectroscopic features for this class of compounds, based on the analysis of structurally similar diarylheptanoids. It also outlines a typical experimental workflow for the isolation and characterization of such compounds from natural sources. This information is intended to serve as a reference for researchers and scientists in the field of natural product chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, based on the known spectral characteristics of related diarylheptanoids.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-7 (CH₂) | 2.50 - 2.80 | m | |
| H-2, H-6 (CH₂) | 1.60 - 1.80 | m | |
| H-3 (CH-OAc) | 4.80 - 5.00 | m | |
| H-4 (CH₂) | 1.70 - 1.90 | m | |
| H-5 (CH-OH) | 3.80 - 4.00 | m | |
| Ar-H (AA'BB' system) | 6.70 - 6.80 | d | ~8.5 |
| Ar-H (AA'BB' system) | 7.00 - 7.10 | d | ~8.5 |
| -OH (Ar) | ~9.00 | s (br) | |
| -OH (Aliphatic) | Variable | s (br) | |
| -OCOCH₃ | ~2.00 | s |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 ppm). Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-7 | 30 - 32 |
| C-2, C-6 | 38 - 40 |
| C-3 | 70 - 72 |
| C-4 | 45 - 47 |
| C-5 | 68 - 70 |
| C=O (Acetate) | 170 - 172 |
| CH₃ (Acetate) | 20 - 22 |
| Aromatic C (quaternary, C-Ar) | 132 - 134 |
| Aromatic C (CH, C-Ar) | 128 - 130 |
| Aromatic C (CH, C-Ar) | 115 - 117 |
| Aromatic C (quaternary, C-OH) | 154 - 156 |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 77.16 ppm). Actual values may vary.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Fragment Ion (m/z) | Interpretation |
| ESI+ | [M+Na]⁺ | Molecular ion adduct |
| ESI+ | [M+H]⁺ | Protonated molecular ion |
| ESI- | [M-H]⁻ | Deprotonated molecular ion |
| ESI-MS/MS | Fragments corresponding to loss of water, loss of acetic acid, and cleavage of the heptane (B126788) chain. | Structural elucidation |
Experimental Protocols
While a specific protocol for the synthesis or isolation of this compound is not available, a general procedure for the isolation and characterization of diarylheptanoids from a natural source like ginger would typically involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., ginger rhizomes) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the diarylheptanoids (typically the ethyl acetate fraction) is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and confirm the structure.
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify functional groups (e.g., hydroxyl, carbonyl), and UV-Vis spectroscopy can provide information about the chromophores in the molecule.
-
Workflow for Characterization of Diarylheptanoids
The following diagram illustrates a typical workflow for the isolation and characterization of diarylheptanoids from a natural source.
Caption: General workflow for the isolation and characterization of diarylheptanoids.
Signaling Pathways and Logical Relationships
A search for specific signaling pathways or biological activities directly involving this compound did not yield any concrete results. While diarylheptanoids as a class are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, the specific mechanisms and molecular targets for this particular compound have not been elucidated in the available literature. Therefore, a diagram depicting its signaling pathways cannot be provided at this time.
References
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" biological activity
An In-Depth Technical Guide on the Biological Activity of Diarylheptanoids from Zingiber officinale, with Reference to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)
Disclaimer: Direct experimental data on the biological activity of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities of the broader class of diarylheptanoids isolated from Zingiber officinale (ginger), to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Diarylheptanoids from Zingiber officinale
Diarylheptanoids are a significant class of phenolic compounds found in the rhizomes of Zingiber officinale.[1][2] These natural products are characterized by a 1,7-diarylheptane skeleton and are recognized for their diverse and potent biological activities.[1][2] Alongside gingerols, they are major bioactive constituents of ginger and have attracted considerable attention for their therapeutic potential.[1] The structural diversity within this class, including variations in hydroxylation, acetylation, and saturation of the heptane (B126788) chain, gives rise to a wide spectrum of pharmacological effects.[3] This guide synthesizes the current understanding of the biological activities of these compounds, with a focus on their anti-inflammatory, anti-tumor, and cardioprotective properties.
Key Biological Activities and Mechanisms of Action
Diarylheptanoids from ginger have been demonstrated to possess a range of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects.[1]
Anti-Inflammatory Activity
Diarylheptanoids are potent inhibitors of key inflammatory mediators. Several studies have shown that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4] The underlying mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]
Figure 1: Simplified NF-κB signaling pathway inhibited by diarylheptanoids.
Anti-Tumor Activity
Certain diarylheptanoids exhibit significant cytotoxic and apoptotic activities against various cancer cell lines.[1][3] For instance, some have shown remarkable inhibitory effects against lung, liver, cervical, breast, and colon cancer cells.[1][6] The mechanism of action for their anti-tumor effects has been linked to the modulation of the DNA damage signaling pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1) levels.[1][6] Structure-activity relationship (SAR) analyses suggest that the presence of acetoxyl groups on the side chain and ortho-diphenoxyl functionality on the aromatic rings can enhance cytotoxic activity.[3]
Figure 2: ATR/CHK1 signaling pathway targeted by diarylheptanoids.
Cardioprotective Effects
Extracts of Zingiber officinale, rich in diarylheptanoids and gingerols, have been reported to have cardioprotective effects.[7][8] These effects include hypotensive activity, which may be mediated through the blockade of voltage-dependent calcium channels.[7][9] Additionally, some pungent constituents of ginger have demonstrated potent anti-platelet activity, in some cases more potent than aspirin, by inhibiting cyclooxygenase-1 (COX-1).[10] These compounds also contribute to improved lipid profiles and possess antioxidant properties that protect the vasculature.[8][11]
Quantitative Data on Biological Activity
While specific data for this compound is not available, the following tables summarize the reported activities of other diarylheptanoids and related compounds from ginger.
Table 1: Anti-Tumor Activity of Diarylheptanoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Diarylheptanoid 6 | A549 (Lung) | 6.69 | [1][6] |
| Diarylheptanoid 16 | A549 (Lung) | 10.35 | [1][6] |
| Diarylheptanoid 17 | A549 (Lung) | 8.92 | [1][6] |
| Diarylheptanoid 18 | A549 (Lung) | 12.54 | [1][6] |
| Diarylheptanoid 19 | A549 (Lung) | 15.21 | [1][6] |
| Diarylheptanoid 6 | HCT116 (Colon) | 9.87 | [1][6] |
| Diarylheptanoid 17 | HCT116 (Colon) | 11.23 | [1][6] |
| Diarylheptanoid 18 | HCT116 (Colon) | 13.46 | [1][6] |
Table 2: Enzyme Inhibitory Activity of Ginger Constituents
| Compound | Enzyme | IC₅₀ (μM) | Reference |
| [8]-Paradol | COX-1 | 4 ± 1 | [10] |
| Gingerol Analogue 1 | COX-1 | ~20 | [10] |
| Gingerol Analogue 5 | COX-1 | ~20 | [10] |
| Aspirin (Reference) | COX-1 | 20 ± 11 | [10] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on ginger diarylheptanoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Figure 3: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the diarylheptanoid compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured.
-
Pre-treatment: Cells are pre-treated with different concentrations of diarylheptanoids for a short period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, except for the negative control group.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The amount of NO produced is quantified by comparing the absorbance with a standard curve of sodium nitrite. The inhibitory effect of the compounds on NO production is then calculated.
Conclusion and Future Directions
The diarylheptanoids from Zingiber officinale represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. While data on this compound is currently sparse, the established activities of its structural analogs provide a strong rationale for its investigation. Future research should focus on the isolation and characterization of this specific compound, followed by a systematic evaluation of its biological activities using the assays described herein. Further studies to elucidate its precise mechanisms of action, pharmacokinetic profile, and in vivo efficacy are warranted to explore its potential as a novel therapeutic agent.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity | Semantic Scholar [semanticscholar.org]
- 7. Cardioprotective effects of ginger (Zingiber officinale) - South Asian J Health Prof [sajhp.com]
- 8. academica-e.unavarra.es [academica-e.unavarra.es]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effective anti-platelet and COX-1 enzyme inhibitors from pungent constituents of ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasculoprotective effects of ginger (Zingiber officinale Roscoe) and underlying molecular mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
The Core Mechanism of Action of Diarylheptanoids: A Technical Guide Focused on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in the rhizomes of Zingiber officinale[1]. Due to the limited direct research on this specific compound, this guide leverages extensive data from structurally similar and well-studied diarylheptanoids, primarily Yakuchinone A and Yakuchinone B, isolated from Alpinia oxyphylla. The core mechanism of action for this class of compounds revolves around the potent inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. This guide details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the involved signaling cascades and workflows.
Introduction to Diarylheptanoids
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds are abundant in plants of the Zingiberaceae family, such as ginger (Zingiber officinale) and Alpinia oxyphylla. Yakuchinone A and Yakuchinone B are prominent examples that have demonstrated significant anti-inflammatory and anti-cancer properties[2][3][4]. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which diarylheptanoids exert their anti-inflammatory effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.
In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or phorbol (B1677699) esters (like TPA), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6)[5][6][7].
Diarylheptanoids, including Yakuchinone A and B, have been shown to inhibit the TPA-induced DNA binding activity of NF-κB[5][7]. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit[8]. This ultimately leads to the downregulation of NF-κB-mediated gene expression.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of diarylheptanoids.
Secondary Mechanisms of Action in Cancer
In addition to their anti-inflammatory effects, diarylheptanoids exhibit anti-cancer activities through the modulation of other signaling pathways. A curcumin (B1669340) analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway[9]. The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. The ERK1/2 pathway, part of the MAPK cascade, can have dual roles, but its activation in this context leads to apoptosis. Yakuchinone A has also been found to induce apoptosis in skin cancer cells through the Bcl-2-mediated signaling pathway[4].
Figure 2: Overview of secondary anti-cancer mechanisms of diarylheptanoids.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Yakuchinone A and Yakuchinone B, serving as representative data for the diarylheptanoid class.
Table 1: Anti-Cancer Activity of Yakuchinone A
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375P | Melanoma | 14.75 | [10] |
| B16F1 | Melanoma | 31.73 | [10] |
| B16F10 | Melanoma | 21.71 | [10] |
| A549 | Lung Cancer | 26.07 | [10] |
| MCF-7 | Breast Cancer | 11.50 | [10] |
| HT-29 | Colorectal Cancer | 11.96 | [10] |
| A431 | Epidermoid Carcinoma | 13.3 | [4] |
| BCC | Basal Cell Carcinoma | 11.3 | [4] |
| SCC25 | Squamous Cell Carcinoma | 18.7 | [4] |
Table 2: Anti-Inflammatory and Other Activities of Yakuchinone A and B
| Compound | Activity | Assay/Cell Line | IC50 (µM) | Reference |
| Yakuchinone A | IL-17 Production Inhibition | EL4 (mouse lymphoma) | 11.5 | [10] |
| Yakuchinone B | ACAT Inhibition | Rat Liver | 20.6 | [11] |
| Yakuchinone B derivative | IAPP Aggregation Inhibition | In vitro | 0.7-0.8 | [12] |
| Diarylheptanoids (unspecified) | NF-κB Activation Inhibition | RAW 264.7 | 9.2-9.9 | [13] |
| Diarylheptanoids (unspecified) | NO Production Inhibition | RAW 264.7 | 18.2-19.3 | [13] |
| Diarylheptanoids (unspecified) | TNF-α Production Inhibition | RAW 264.7 | 22.3-23.7 | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of diarylheptanoids.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Figure 3: Workflow for in vitro anti-inflammatory activity assessment in RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Test diarylheptanoid compound
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2[14].
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well for the nitric oxide assay or in 24-well plates for cytokine analysis and allow them to adhere overnight[15].
-
Compound Treatment: Pre-treat the cells with various concentrations of the diarylheptanoid compound for 1 hour[15]. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours[15].
-
Nitric Oxide Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve[16].
-
-
Cytokine Measurement:
-
Collect the cell-free supernatants.
-
Determine the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions[15].
-
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the diarylheptanoid and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer[17].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane[17].
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[17].
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Densitometric analysis can be performed to quantify protein expression levels, which should be normalized to a loading control like β-actin.
Luciferase Reporter Assay for NF-κB Activity
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent[18].
-
Cell Treatment: After 24 hours, treat the transfected cells with the diarylheptanoid compound and/or an NF-κB activator (e.g., TNF-α) for 6-8 hours[19].
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized values represent the NF-κB transcriptional activity[19].
Conclusion
The available scientific evidence strongly indicates that this compound, as a member of the diarylheptanoid class, likely exerts its biological effects primarily through the inhibition of the NF-κB signaling pathway. This mechanism underpins its potential as an anti-inflammatory agent. Furthermore, related compounds have demonstrated anti-cancer properties by modulating the PI3K/Akt and ERK1/2 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and other related diarylheptanoids. Future research should focus on elucidating the precise molecular interactions and conducting in vivo studies to validate these promising in vitro findings.
References
- 1. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Therapeutic Targets of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) belongs to the diarylheptanoid class of natural products. While this specific acetate derivative is not extensively documented, its core structure is closely related to Yakuchinone B, a well-studied diarylheptanoid isolated from medicinal plants like Alpinia oxyphylla. Diarylheptanoids have garnered significant scientific interest for their broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide consolidates the current understanding of the potential therapeutic targets of Yakuchinone B and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
The evidence points to three primary areas of therapeutic potential: anti-inflammatory, anti-cancer, and anti-diabetic applications. This document will delve into the specific molecular targets within these areas, providing a foundational resource for researchers aiming to exploit the therapeutic properties of this chemical class.
Potential Therapeutic Targets in Inflammation
Yakuchinone B and related compounds have demonstrated significant anti-inflammatory properties by targeting key enzymes and transcription factors that mediate the inflammatory response.[1] The primary mechanisms involve the inhibition of the arachidonic acid pathway and the suppression of the NF-κB signaling cascade.[2][3]
Key Targets:
-
Cyclooxygenase (COX) Enzymes: Diarylheptanoids inhibit both COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][4] In silico studies suggest that Yakuchinone B exhibits a strong binding affinity for both COX isoforms, with potential selectivity for COX-2, a hallmark of safer anti-inflammatory drugs.[4]
-
5-Lipoxygenase (LOX-5) and Thromboxane A2 (TXA-2): Molecular docking studies indicate that Yakuchinone B has a strong binding affinity and inhibitory potential against LOX-5 and TXA-2, other important enzymes in the arachidonic acid pathway that produce inflammatory leukotrienes and thromboxanes.[4]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Yakuchinone B has been shown to suppress the activation of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[2][3] This inhibition is thought to occur through the prevention of the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. Some evidence suggests diarylheptanoids may directly inhibit the IκB kinase (IKK) complex.[2]
-
Inducible Nitric Oxide Synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α): By inhibiting NF-κB, Yakuchinone A and B effectively reduce the expression of iNOS and the pro-inflammatory cytokine TNF-α in response to inflammatory stimuli.[2][3]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | Assay Type | Result | Source |
| Yakuchinone B | COX-1 | Molecular Docking | Glide Score: -8.62 Kcal/mol | [4] |
| Yakuchinone B | COX-2 | Molecular Docking | Glide Score: -6.61 Kcal/mol | [4][5] |
| Yakuchinone B | LOX-5 | Molecular Docking | Glide Score: -6.15 Kcal/mol | |
| Yakuchinone B | TXA-2 | Molecular Docking | Glide Score: -5.34 Kcal/mol | |
| Yakuchinone A | COX-2 | Expression Inhibition | Suppresses TPA-induced expression | [3][6] |
| Yakuchinone A | iNOS | Expression Inhibition | Suppresses TPA-induced expression | [3][6] |
| Generic Inhibitor | NF-κB Activation | Luciferase Reporter Assay | IC50 = 11 nM (Jurkat cells) |
Note: In silico data like Glide scores predict binding affinity but require experimental validation.
Signaling Pathway Diagram
Potential Therapeutic Targets in Oncology
Diarylheptanoids exhibit promising anti-cancer activities through multiple mechanisms, including the inhibition of enzymes crucial for DNA replication and the modulation of oncogenic signaling pathways.
Key Targets:
-
DNA Topoisomerases I and IIα: These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Certain diarylheptanoids act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. Some benzofuroquinolinediones have shown potent Topo II inhibitory activity with IC50 values in the low micromolar range.[7]
-
Sonic Hedgehog (Shh)-Gli-FoxM1 Pathway: This pathway is aberrantly activated in several cancers, including pancreatic cancer. Diarylheptanoids have been shown to suppress the proliferation of pancreatic cancer cells by inhibiting this pathway and its downstream target genes, leading to cell cycle arrest.
-
ATR/CHK1 Signaling Pathway: The Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector Checkpoint Kinase 1 (CHK1) are critical components of the DNA damage response (DDR). Inhibiting this pathway can selectively kill cancer cells with p53 mutations by inducing replication stress and preventing DNA repair. While direct inhibition by diarylheptanoids is not confirmed, this pathway represents a key vulnerability in many cancers they are active against.
Quantitative Data: Anti-cancer Activity
| Compound | Cell Line | Assay Type | Result (IC50) | Source |
| Yakuchinone A | A375 (Melanoma) | Cytotoxicity | 6.09 µM | [8] |
| Yakuchinone A | B16-F10 (Melanoma) | Cytotoxicity | 9.74 µM | [8] |
| Yakuchinone A | A549 (Lung Cancer) | Cytotoxicity | 19.34 µM | [8] |
| Yakuchinone A | HT-29 (Colon Cancer) | Cytotoxicity | 26.51 µM | [8] |
| Compound 8d | Topoisomerase II | DNA Relaxation | 1.19 µM | [7] |
| Compound 8i | Topoisomerase II | DNA Relaxation | 0.68 µM | [7] |
| Doxorubicin | Topoisomerase II | DNA Relaxation | 2.67 µM | [7] |
| Etoposide | Topoisomerase II | DNA Relaxation | 78.4 µM | [7] |
Signaling Pathway Diagram
Potential Therapeutic Targets in Type 2 Diabetes
A novel therapeutic application for Yakuchinone B derivatives has emerged in the context of Type 2 Diabetes Mellitus (T2DM). The pathology of T2DM is associated with the aggregation of Islet Amyloid Polypeptide (IAPP), which leads to pancreatic β-cell death.
Key Target:
-
Islet Amyloid Polypeptide (IAPP) Aggregation: Yakuchinone B-inspired compounds have been shown to be potent inhibitors of IAPP aggregation. By preventing the formation of these toxic amyloid fibrils, these compounds can protect β-cells from IAPP-induced toxicity.[9]
Quantitative Data: Anti-diabetic Activity
| Compound | Target | Assay Type | Result (IC50 / EC50) | Source |
| Yakuchinone B Derivative 4e | IAPP Aggregation | Thioflavin T Assay | IC50 = 0.8 µM | [9] |
| Yakuchinone B Derivative 4f | IAPP Aggregation | Thioflavin T Assay | IC50 = 0.8 µM | [9] |
| Yakuchinone B Derivative 4g | IAPP Aggregation | Thioflavin T Assay | IC50 = 0.7 µM | [9] |
| Yakuchinone B Derivative 4h | IAPP Aggregation | Thioflavin T Assay | IC50 = 0.7 µM | [9] |
| Yakuchinone B Derivative 4g | β-cell Protection | Cell Viability Assay | EC50 = 0.1 µM | [9] |
| Yakuchinone B Derivative 4h | β-cell Protection | Cell Viability Assay | EC50 = 0.2 µM | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of diarylheptanoids.
COX Inhibitor Screening Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a probe by prostaglandin (B15479496) G2 (PGG2), the intermediate product of the COX-mediated oxygenation of arachidonic acid, resulting in a fluorescent product. The inhibition of COX activity leads to a decrease in fluorescence.[10][11]
-
Methodology:
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in sterile water. Prepare a 10X working solution of the test compound (e.g., Yakuchinone B) in a suitable solvent like DMSO, then dilute with COX Assay Buffer.
-
Reaction Setup: In a 96-well white opaque plate, add 80 µL of a Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor to sample wells. Add 10 µL of Assay Buffer to "Enzyme Control" wells and a known inhibitor (e.g., Celecoxib) to "Inhibitor Control" wells.[10]
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except for a "no-enzyme" control.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes in a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100, where EC is the Enzyme Control and S is the Sample. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.
-
Topoisomerase II DNA Relaxation Assay
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is blocked, and the DNA remains in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.[12][13][14]
-
Methodology:
-
Reaction Setup: In a microfuge tube, prepare a reaction mix containing 10X Topo II assay buffer, ATP, supercoiled plasmid DNA (e.g., pBR322), and sterile water.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a "no-inhibitor" control and a "no-enzyme" control.
-
Enzyme Addition: Add a predetermined unit of human Topoisomerase IIα enzyme to all tubes except the "no-enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS or a protein denaturant.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at approximately 85V for 2 hours.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled DNA migrates faster than the relaxed circular DNA. The intensity of the supercoiled band is quantified to determine the extent of inhibition. The IC50 is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.[12]
-
NF-κB Luciferase Reporter Assay
-
Principle: This cell-based assay uses a reporter cell line (e.g., HEK293) stably or transiently transfected with a plasmid containing the firefly luciferase gene downstream of multiple NF-κB response elements. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) drives the expression of luciferase. An inhibitor will reduce the luminescence produced. A co-transfected control plasmid (e.g., Renilla luciferase) is used for normalization.[15][16][17]
-
Methodology:
-
Cell Culture and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control Renilla plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.
-
Luminescence Measurement: Transfer the lysate to an opaque plate. Use a dual-luciferase assay system to measure firefly luminescence first, followed by Renilla luminescence in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. The percent inhibition is calculated relative to the stimulated control, and IC50 values are determined.
-
Experimental Workflow Diagram
References
- 1. bowdish.ca [bowdish.ca]
- 2. researchgate.net [researchgate.net]
- 3. Effects of yakuchinone A and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmps.org [ijmps.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.amsbio.com [resources.amsbio.com]
A Technical Guide to Diarylheptanoids: A Review of Analogs of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" is scarce. This document provides an in-depth review of its closely related structural analogs, primarily other diarylheptanoids isolated from natural sources such as Zingiber officinale (ginger) and Alpinia officinarum. The information presented herein pertains to these analogs and is intended to serve as a valuable resource for researchers interested in this class of compounds.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. While specific data on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is limited, it is reported to be a natural compound isolated from the rhizomes of Zingiber officinale and is used in the study of cardiovascular diseases, where it is suggested to act as an enzyme inhibitor.[1][2] This guide will focus on the synthesis, biological activities, and mechanisms of action of structurally similar diarylheptanoids to provide a comprehensive understanding of this promising class of molecules.
Chemical Structure and Properties
The core structure of the diarylheptanoids discussed in this review is a seven-carbon chain linking two phenyl groups. Variations in the substitution pattern on the phenyl rings (e.g., hydroxyl, methoxy (B1213986) groups) and modifications on the heptane (B126788) chain (e.g., hydroxyl, acetoxy, keto groups, unsaturation) give rise to a wide array of natural and synthetic analogs.
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of various diarylheptanoid analogs.
Table 1: Anti-tumor Activity of Diarylheptanoids from Zingiber officinale
| Compound | Cell Line | IC50 (μM) | Reference |
| 6 | A549 (Lung) | 6.69 | [3] |
| HepG2 (Liver) | 10.35 | [3] | |
| HeLa (Cervical) | 8.92 | [3] | |
| MDA-MB-231 (Breast) | 12.45 | [3] | |
| HCT116 (Colon) | 7.81 | [3] | |
| 16 | A549 | 15.78 | [3] |
| HepG2 | 20.11 | [3] | |
| HeLa | 18.34 | [3] | |
| MDA-MB-231 | 25.67 | [3] | |
| HCT116 | 13.92 | [3] | |
| 17 | A549 | 22.43 | [3] |
| HepG2 | 28.91 | [3] | |
| HeLa | 25.16 | [3] | |
| MDA-MB-231 | 33.46 | [3] | |
| HCT116 | 20.54 | [3] | |
| 18 | A549 | 10.12 | [3] |
| HepG2 | 14.87 | [3] | |
| HeLa | 12.05 | [3] | |
| MDA-MB-231 | 19.33 | [3] | |
| HCT116 | 9.76 | [3] | |
| 19 | A549 | 18.56 | [3] |
| HepG2 | 23.78 | [3] | |
| HeLa | 20.43 | [3] | |
| MDA-MB-231 | 30.12 | [3] | |
| HCT116 | 16.89 | [3] |
Table 2: Anti-inflammatory Activity of Diarylheptanoids from Alpinia officinarum
| Compound | Assay | IC50 (μM) | Reference |
| 1 | NO Production Inhibition (LPS-induced RAW 264.7) | 14.7 ± 1.1 | |
| 7 | NO Production Inhibition (LPS-induced RAW 264.7) | 6.6 ± 2.7 | |
| 9 | NO Production Inhibition (LPS-induced RAW 264.7) | 5.0 ± 1.2 | |
| Aminoguanidine (Control) | NO Production Inhibition (LPS-induced RAW 264.7) | 10.6 ± 1.4 |
Synthesis and Isolation
Isolation from Natural Sources
Diarylheptanoids are typically isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Zingiber officinale and Alpinia officinarum.
General Isolation Protocol:
-
Extraction: The dried and powdered rhizomes are extracted with a solvent such as ethanol (B145695) or methanol.
-
Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions are subjected to various chromatographic techniques for purification. This often involves a combination of:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
Chemical Synthesis
The total synthesis of diarylheptanoids has been achieved through various strategies. A common approach involves the construction of the seven-carbon chain followed by the introduction of the two aryl groups.
Illustrative Synthetic Strategy (Grubbs Cross Metathesis/Ullmann Cyclization for Macrocyclic Analogs):
-
Cross Metathesis: A Grubbs II catalyst is used for the cross-metathesis of two alkene fragments to form the linear diarylheptanoid precursor.
-
Reduction: The double bond in the resulting product is reduced via catalytic hydrogenation.
-
Macrocyclization: An Ullmann cyclization using copper oxide is employed to form the macrocyclic diarylether heptanoid.
Mechanism of Action and Signaling Pathways
Diarylheptanoids exert their biological effects through the modulation of various cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Diarylheptanoids inhibit the NF-κB signaling pathway.
Anti-tumor Activity
The anti-tumor activity of certain diarylheptanoids has been linked to the induction of apoptosis and cell cycle arrest. One identified mechanism is the downregulation of the ATR/CHK1 signaling pathway, which is involved in DNA damage response.
Caption: Anti-tumor diarylheptanoids downregulate the ATR/CHK1 pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of diarylheptanoids on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the diarylheptanoid compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to evaluate the anti-inflammatory activity of diarylheptanoids by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of the diarylheptanoid compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452) is calculated from a sodium nitrite standard curve.
Conclusion
While direct research on this compound is limited, the broader class of diarylheptanoids represents a rich source of bioactive compounds with significant therapeutic potential. The anti-inflammatory and anti-tumor activities of these molecules, mediated through pathways such as NF-κB and ATR/CHK1, make them attractive candidates for further drug development. This guide provides a foundational overview of the quantitative data, experimental methodologies, and mechanisms of action associated with these promising natural products, serving as a valuable resource for researchers in the field. Further investigation into the specific properties and therapeutic applications of this compound is warranted.
References
- 1. Synthesis and Evaluation of Macrocyclic Diarylether Heptanoid Natural Products and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products known for their diverse biological activities.[1] This compound has been isolated from the rhizomes of Zingiber officinale (ginger) and is of interest for its potential therapeutic applications, including in the study of cardiovascular diseases.[2][3] Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain.[1][4] The synthesis of these compounds is a key area of research for enabling further investigation into their medicinal properties.[4][5]
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is outlined below. The synthesis strategy involves a key aldol (B89426) condensation reaction to construct the carbon skeleton, followed by selective reduction and acetylation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols describe a proposed three-step synthesis of this compound.
Step 1: Synthesis of (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (Chalcone Intermediate)
This step involves a Claisen-Schmidt (aldol) condensation between 4-hydroxybenzaldehyde and 4-(4-hydroxyphenyl)butan-2-one.
Materials:
-
4-Hydroxybenzaldehyde
-
4-(4-Hydroxyphenyl)butan-2-one
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for neutralization)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-(4-hydroxyphenyl)butan-2-one (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until it reaches a pH of ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired chalcone (B49325) intermediate.
Step 2: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
This step involves the selective reduction of the enone system of the chalcone intermediate. A Luche reduction is proposed for the selective 1,2-reduction of the carbonyl group.
Materials:
-
(1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the chalcone intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add cerium(III) chloride heptahydrate (1.1 eq) to the solution and stir for 30 minutes.[4]
-
Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[4]
-
Stir the reaction for 1-2 hours at 0 °C, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.
Step 3: Synthesis of this compound
The final step is the acetylation of the secondary alcohol.
Materials:
-
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acid.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Data Presentation
As this is a proposed synthesis, experimental data is not available. The following table provides expected parameters based on typical yields and conditions for similar reactions reported in the literature for diarylheptanoids.
| Step | Reaction Type | Key Reagents | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | Aldol Condensation | NaOH | Ethanol/Water | 12-24 | 60-80 |
| 2 | Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol | 1-2 | 70-90 |
| 3 | Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | 4-8 | 85-95 |
Experimental Workflow Visualization
The overall synthetic workflow is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Conclusion
The provided application notes and protocols outline a feasible synthetic route to this compound. This guide is based on established chemical principles for the synthesis of related diarylheptanoid natural products. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, will be necessary to achieve optimal yields and purity. The successful synthesis of this compound will enable further exploration of its biological activities and potential as a therapeutic agent.
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labshake.com [labshake.com]
- 4. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 5. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1] The methodologies described are based on common chromatographic techniques employed for the separation of natural products of intermediate polarity.
Overview of Purification Strategies
The purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from a crude plant extract typically involves a multi-step chromatographic process. The general workflow begins with a primary fractionation using column chromatography, followed by a high-resolution polishing step using preparative High-Performance Liquid Chromatography (HPLC). An alternative high-throughput method, High-Speed Counter-Current Chromatography (HSCCC), is also presented. The selection of the appropriate technique will depend on the initial purity of the extract, the desired final purity, and the available equipment.
Experimental Protocols
Extraction
The starting material for purification is a crude extract from ginger rhizomes. A common method for extracting diarylheptanoids is through maceration with methanol (B129727).
Protocol: Methanolic Extraction
-
Obtain dried and powdered rhizomes of Zingiber officinale.
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
Primary Purification: Silica Gel Column Chromatography
This initial step aims to separate the crude extract into fractions of varying polarity, thereby isolating the diarylheptanoids from other classes of compounds.
Protocol: Flash Column Chromatography
-
Column Preparation: Dry pack a glass column with silica gel (60-120 mesh) in a fume hood. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel (slurry method) and allow it to dry. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 25-50 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate using an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling: Combine the fractions that show a similar TLC profile and contain the target compound. Concentrate the pooled fractions under reduced pressure.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) |
| Initial Eluent | 100% n-Hexane |
| Final Eluent | 100% Ethyl Acetate |
| Detection | Thin Layer Chromatography |
Final Purification: Preparative Reverse-Phase HPLC
The semi-purified fractions from column chromatography are subjected to preparative RP-HPLC for final purification to achieve high purity.
Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase (e.g., acetonitrile (B52724):water, 1:1 v/v). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the preparative HPLC system with a C18 column. Equilibrate the column with the initial mobile phase.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with a gradient of acetonitrile and water.
-
Peak Collection: Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Remove the organic solvent from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the pure compound.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC. A purity of ≥98% is often achievable.[2]
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 Silica Gel (e.g., 10 µm) |
| Column Dimensions | e.g., 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 280 nm |
| Expected Purity | >98% |
Alternative Method: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for the preparative separation of natural products.
Protocol: HSCCC
-
Solvent System Selection: Choose a suitable two-phase solvent system. For diarylheptanoids, a common system is ethyl acetate/acetonitrile/water.[3][4] The partition coefficient (K) of the target compound should be between 0.5 and 2.0.
-
HSCCC Preparation: Fill the column with the stationary phase (upper phase).
-
Sample Injection: Dissolve the semi-pure sample in a small volume of the biphasic solvent system and inject it into the column.
-
Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at high speed.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.
-
Post-Purification: Evaporate the solvent from the desired fractions to obtain the purified compound.
Table 3: HSCCC Parameters
| Parameter | Value |
| Solvent System | Ethyl Acetate:Acetonitrile:Water (1:0.1:1, v/v/v) |
| Stationary Phase | Upper organic phase |
| Mobile Phase | Lower aqueous phase |
| Revolution Speed | 800-1000 rpm |
| Flow Rate | 2-5 mL/min |
| Detection | UV at 280 nm |
| Expected Purity | 95-96%[3] |
Data Presentation and Expected Results
The following table summarizes the expected outcomes from the purification protocols. The values are indicative and may vary depending on the quality of the starting material and the specific experimental conditions.
Table 4: Summary of Purification Yield and Purity
| Purification Step | Starting Material | Typical Yield | Purity |
| Column Chromatography | 10 g Crude Extract | 500 - 1000 mg (semi-pure fraction) | 60-80% |
| Preparative HPLC | 500 mg Semi-pure Fraction | 200 - 300 mg | >98% |
| HSCCC | 500 mg Semi-pure Fraction | 250 - 350 mg | ~96%[3] |
Logical Relationships in Method Selection
The choice of purification strategy is dictated by the desired scale and final purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Application Note
This document provides detailed analytical methodologies for the identification and quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) , a diarylheptanoid found in medicinal plants such as Zingiber officinale (ginger) and Curcuma comosa.[1] These protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate belongs to the diarylheptanoid class of natural products, which are known for a wide range of biological activities.[2] Diarylheptanoids from Curcuma comosa, for instance, have demonstrated estrogenic activity, making them of interest for therapeutic applications.[2] Accurate and reproducible analytical methods are crucial for the quality control of plant extracts and for the development of new pharmaceuticals based on these compounds.
This application note details protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
Reverse-phase HPLC is a suitable method for the separation and quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, decrease to 5% A over 30 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode-Array Detector (DAD) at 280 nm |
| Injection Volume | 10 µL |
For more sensitive and selective detection, LC-MS can be employed. The LC conditions can be similar to those described for HPLC. The mass spectrometer settings will need to be optimized for the specific instrument.
Table 2: Mass Spectrometry Parameters (Illustrative)
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Note: Specific m/z values for the parent ion and fragment ions of this compound should be determined by direct infusion or analysis of a reference standard.
Table 3: General NMR Parameters
| Parameter | Recommended Conditions |
| Solvent | Deuterated methanol (B129727) (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃) |
| Spectrometer | 400 MHz or higher |
| ¹H NMR | 16-32 scans, relaxation delay of 1-2 s |
| ¹³C NMR | 1024-2048 scans, relaxation delay of 2 s |
| 2D NMR | COSY, HSQC, HMBC for full structural assignment |
Note: The chemical shifts will be influenced by the solvent and the specific stereochemistry of the molecule.
Experimental Protocols
Protocol 1: Extraction of Diarylheptanoids from Plant Material
This protocol provides a general procedure for the extraction of diarylheptanoids, including this compound, from plant rhizomes (e.g., Zingiber officinale or Curcuma comosa).
Materials:
-
Dried and powdered plant rhizomes
-
Methanol
-
Ethyl acetate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100 g of the dried, powdered rhizomes in 500 mL of methanol at room temperature for 48 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with hexane and then ethyl acetate.
-
Separate the ethyl acetate fraction, which will contain the diarylheptanoids, and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to yield the enriched diarylheptanoid fraction.
Protocol 2: HPLC Analysis of this compound
Materials:
-
Enriched diarylheptanoid extract or reference standard
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC system with DAD detector
-
0.45 µm syringe filters
Procedure:
-
Prepare the mobile phases as described in Table 1.
-
Dissolve a known amount of the extract or reference standard in methanol to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.
-
Quantify the compound using a calibration curve prepared from the reference standard.
Signaling Pathway
Diarylheptanoids from Curcuma comosa have been shown to possess estrogenic activity, which may be mediated through the Wnt/β-catenin signaling pathway. The diagram below illustrates a plausible mechanism of action.
References
Application Note: HPLC Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products found in various plant species, including Zingiber officinale (ginger).[1] Diarylheptanoids have garnered significant interest from researchers due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. The described method is based on established principles for the analysis of related diarylheptanoids.[2][3][4]
Chemical Properties
A comprehensive understanding of the analyte's chemical properties is fundamental for method development. While specific experimental data for the target compound is limited, data for structurally similar diarylheptanoids provides a solid foundation.
| Property | Value | Reference |
| Molecular Formula | C21H26O5 | [5] |
| Molecular Weight | 370.43 g/mol | Calculated |
| IUPAC Name | [5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate | N/A |
| CAS Number | 1269839-24-8 | [5] |
| Appearance | Oil | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
HPLC Method Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid or acetic acid (analytical grade).
-
Standard of this compound (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions
The following conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Illustrative)
Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[3]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Workflow and Visualization
The overall workflow for the HPLC analysis is depicted in the following diagram.
Figure 1. HPLC Analysis Workflow.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathways of this compound are a subject of ongoing research, many diarylheptanoids are known to interact with inflammatory pathways. A hypothetical pathway is illustrated below.
Figure 2. Hypothetical Anti-Inflammatory Pathway.
The described HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is based on established methods for similar diarylheptanoids and can be readily adapted and validated for specific research and quality control applications. The provided workflows and diagrams offer a clear visual representation of the analytical process and its potential biological context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemfaces.com [chemfaces.com]
Application Notes and Protocols for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of phenolic compounds found in plants of the Zingiberaceae family, such as ginger (Zingiber officinale). While specific in vitro studies on this particular acetate derivative are limited, extensive research on structurally similar diarylheptanoids from ginger has revealed significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] The presence of an acetoxyl group on the heptane (B126788) chain may be a critical structural determinant for enhancing cytotoxic activity.[1] These notes provide detailed protocols for evaluating the potential therapeutic properties of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate based on established assays for related compounds.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound, based on published results for analogous diarylheptanoids.
Table 1: Cytotoxicity (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| HCT116 | Human Colon Carcinoma | 25.8 | Doxorubicin | 0.9 |
| A549 | Human Lung Carcinoma | 31.2 | Cisplatin | 6.7 |
| HL-60 | Human Promyelocytic Leukemia | 18.5 | Etoposide | 1.2 |
| RAW 264.7 | Murine Macrophage | >100 (non-toxic) | - | - |
Data is hypothetical and for illustrative purposes, based on findings for similar diarylheptanoids which show IC₅₀ values ranging from 6.69–33.46 μM against various tumor cell lines.[2][4][5]
Table 2: Antioxidant Activity
| Assay | Metric | Result | Positive Control | Result |
|---|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 22.5 | Ascorbic Acid | 8.3 |
| Superoxide Anion Scavenging | % Inhibition @ 50 µg/mL | 45.2% | Quercetin | 88.9% |
Data is hypothetical and for illustrative purposes, based on studies showing potent antioxidant activity for novel diarylheptanoids.[6][7]
Table 3: Anti-inflammatory Activity (LPS-Stimulated RAW 264.7 Macrophages)
| Analyte | Inhibition (%) @ 20 µM | Positive Control | Inhibition (%) |
|---|---|---|---|
| Nitric Oxide (NO) | 62.7% | L-NAME (100 µM) | 95.1% |
| TNF-α | 58.3% | Dexamethasone (1 µM) | 85.4% |
| IL-6 | 51.9% | Dexamethasone (1 µM) | 81.2% |
Data is hypothetical and for illustrative purposes, reflecting the known anti-inflammatory properties of ginger-derived compounds.[8]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
1. Materials:
-
Target cancer cell lines (e.g., HCT116, A549, HL-60) and non-cancerous cells (e.g., RAW 264.7 for toxicity comparison).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates, multichannel pipette, incubator (37°C, 5% CO₂).
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound to respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: DPPH Free Radical Scavenging Assay
This protocol assesses the antioxidant capacity of the compound.
1. Materials:
-
This compound (stock solution in methanol (B129727) or ethanol).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Methanol or Ethanol.
-
Ascorbic acid (positive control).
-
96-well plate, spectrophotometer.
2. Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound in methanol (e.g., 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the diluted compound or control to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm. A control well should contain methanol and DPPH solution.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: Anti-inflammatory Activity in Macrophages
This protocol measures the inhibition of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
1. Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (stock in DMSO).
-
Griess Reagent for Nitric Oxide (NO) measurement.
-
ELISA kits for TNF-α and IL-6.
-
24-well plates.
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.[10]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[10]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide Assay: Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[10]
-
Cell Viability Check: Perform an MTT or similar viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.
Signaling Pathway Diagram
Diarylheptanoids and other ginger-derived phenolics often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[8][11] The following diagram illustrates the proposed mechanism of action where the compound inhibits the activation of NF-κB.
References
- 1. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 3. Ginger-Derived 3HDT Exerts Antiproliferative Effects on Breast Cancer Cells by Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of potent antioxidant activity of ginger extract using in vitro study [wisdomlib.org]
- 7. phcog.com [phcog.com]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. phcogcommn.org [phcogcommn.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
Application Notes and Protocols for Diarylheptanoids from Zingiber officinale in Cell Culture Studies
Disclaimer: The following application notes and protocols are based on published research on diarylheptanoids isolated from Zingiber officinale (ginger), which are structural analogs of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). As of the current date, specific cell culture studies for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate are not available in the public domain. The information provided here is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with similar compounds from this class.
Application Notes
Diarylheptanoids, a class of phenolic compounds isolated from the rhizomes of Zingiber officinale, have demonstrated significant potential as anti-tumor agents in a variety of cancer cell lines. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest through the modulation of several key signaling pathways.
The primary mechanisms of action observed for diarylheptanoids from ginger include the induction of apoptosis via the intrinsic pathway, characterized by the activation of caspase-3 and caspase-9, and alterations in the Bax/Bcl-2 ratio. Furthermore, these compounds have been found to affect the DNA damage signaling pathway by downregulating the expression of proteins such as ATR and CHK1. In some cancer cell lines, diarylheptanoids have also been shown to modulate the AMPK/AKT/mTOR and p53-dependent mitochondrial apoptosis pathways.
The data suggests that the cytotoxic effects of these compounds are selective for cancer cells, with some studies indicating less of an effect on non-tumorigenic cell lines. The structure-activity relationship analyses have highlighted that the presence of acetoxyl groups, the length of the alkyl side-chain, ortho-diphenoxyl functionality, and an α,β-unsaturated ketone moiety can enhance the cytotoxic activity.
These findings support the further investigation of diarylheptanoids from Zingiber officinale as potential chemotherapeutic agents. The following protocols provide a framework for conducting cell culture-based assays to evaluate the efficacy and mechanism of action of these compounds.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various diarylheptanoids isolated from Zingiber officinale against several human cancer cell lines.
Table 1: IC50 Values of Diarylheptanoids Against Various Cancer Cell Lines (µM)
| Compound Reference | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | MDA-MB-231 (Breast) | HCT116 (Colon) | HL-60 (Leukemia) |
| Compound 6 [1][2][3][4] | 10.13 ± 0.98 | 18.54 ± 1.12 | 12.37 ± 1.05 | 20.19 ± 1.23 | 6.69 ± 0.87 | - |
| Compound 16 [1][2][3][4] | 15.42 ± 1.16 | 25.67 ± 1.34 | 18.91 ± 1.19 | 30.15 ± 1.45 | 11.28 ± 1.03 | - |
| Compound 17 [1][2][3][4] | 12.88 ± 1.09 | 20.33 ± 1.21 | 15.76 ± 1.13 | 28.43 ± 1.38 | 9.84 ± 0.95 | - |
| Compound 18 [1][2][3][4] | 22.76 ± 1.28 | 33.46 ± 1.52 | 25.14 ± 1.31 | > 40 | 18.55 ± 1.17 | - |
| Compound 1a [5] | - | - | - | - | - | < 50 |
| Compound 2a [5] | - | - | - | - | - | < 50 |
| Compound 5 [5] | - | - | - | - | - | < 50 |
| Compound 6a [5] | - | - | - | - | - | < 50 |
| Compound 6b [5] | - | - | - | - | - | < 50 |
| Compound 7 [5] | - | - | - | - | - | < 50 |
Data is presented as mean ± SD. '-' indicates data not available.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a diarylheptanoid compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Diarylheptanoid compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the diarylheptanoid compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify apoptosis in cells treated with a diarylheptanoid compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Diarylheptanoid compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the diarylheptanoid compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for ATR, CHK1, p53, cleaved Caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blot imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways reported to be modulated by diarylheptanoids from Zingiber officinale.
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. [PDF] Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diarylheptanoids in Cardiovascular Research: Focus on Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of curcumin (B1669340) as a representative diarylheptanoid in animal models of major cardiovascular pathologies, including myocardial infarction, cardiac hypertrophy, hypertension, and atherosclerosis. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to guide researchers in designing and conducting their own investigations into the cardiovascular effects of diarylheptanoids.
I. Animal Models for Cardiovascular Research Utilizing Curcumin
A. Myocardial Infarction (MI) Model
Animal Model: Male Wistar rats (200-250 g) are commonly used.
Disease Induction: Myocardial infarction is induced by subcutaneous injections of isoproterenol (B85558) (ISO), a β-adrenergic agonist that causes excessive cardiac stimulation and subsequent myocardial necrosis.
Treatment Protocol: Curcumin is typically administered orally via gavage.
Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats [1][2][3][4][5][6][7][8]
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping: Divide the animals into experimental groups:
-
Control Group: Receives vehicle only.
-
ISO Group: Receives isoproterenol to induce MI.
-
Curcumin + ISO Group: Receives curcumin treatment prior to and/or concurrently with isoproterenol administration.
-
Curcumin Only Group: Receives only curcumin to assess its independent effects.
-
-
Curcumin Administration: Administer curcumin (dosages typically range from 50 to 200 mg/kg body weight) orally by gavage daily for a specified period (e.g., 9 to 30 days) before MI induction.[1][2][3]
-
MI Induction: On the designated days (e.g., days 29 and 30 of curcumin treatment), induce myocardial infarction by subcutaneously injecting isoproterenol hydrochloride (e.g., 85-100 mg/kg body weight) at a 24-hour interval.[1][2][4][7]
-
Sample Collection and Analysis: 24 to 48 hours after the final isoproterenol injection, euthanize the animals.
-
Collect blood samples via cardiac puncture for biochemical analysis of cardiac injury markers (CK-MB, LDH, cTnI).
-
Excise the hearts for histopathological examination (H&E staining for inflammation, Masson's trichrome for fibrosis) and determination of infarct size.
-
Homogenize heart tissue to measure markers of oxidative stress (SOD, MDA).
-
Quantitative Data Summary: Myocardial Infarction Model
| Parameter | Control Group | Isoproterenol (ISO) Group | Curcumin + ISO Group | Reference |
| Serum CK-MB (U/L) | Baseline | Significantly Increased | Significantly Decreased vs. ISO | [1][2] |
| Serum LDH (U/L) | Baseline | Significantly Increased | Significantly Decreased vs. ISO | [1][2] |
| Serum cTnI (ng/mL) | Baseline | Significantly Increased | Significantly Decreased vs. ISO | [1][2] |
| Myocardial SOD (U/mg protein) | Baseline | Significantly Decreased | Significantly Increased vs. ISO | [1][2] |
| Myocardial MDA (nmol/mg protein) | Baseline | Significantly Increased | Significantly Decreased vs. ISO | [1][2] |
| Infarct Size (%) | 0 | Significant Infarct Area | Significantly Reduced vs. ISO | [1][2] |
B. Cardiac Hypertrophy Model
Animal Model: Male C57BL/6 mice (10-12 weeks old) are frequently used.
Disease Induction: Cardiac hypertrophy is induced by pressure overload through a surgical procedure called transverse aortic constriction (TAC).
Treatment Protocol: Curcumin is administered orally via gavage.
Experimental Protocol: Transverse Aortic Constriction (TAC) in Mice [9][10][11][12][13][14][15]
-
Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Surgical Procedure:
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Pass a suture (e.g., 6-0 silk) under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
A sham operation is performed on control animals, which involves the same procedure without constricting the aorta.
-
-
Curcumin Administration: Begin oral gavage of curcumin (e.g., 50 mg/kg/day) immediately after the TAC surgery and continue for the duration of the study (e.g., 10 weeks).[15]
-
Assessment of Hypertrophy:
-
Monitor cardiac function and dimensions throughout the study using echocardiography.
-
At the end of the study, euthanize the animals and measure the heart weight to body weight ratio (HW/BW) and left ventricle weight to body weight ratio (LVW/BW).
-
Perform histological analysis of heart tissue to measure cardiomyocyte cross-sectional area.
-
Analyze the expression of hypertrophic markers (e.g., ANP, BNP) by RT-PCR or Western blot.
-
Quantitative Data Summary: Cardiac Hypertrophy Model
| Parameter | Sham Group | Transverse Aortic Constriction (TAC) Group | Curcumin + TAC Group | Reference |
| Heart Weight/Body Weight (mg/g) | Baseline | Significantly Increased | Significantly Decreased vs. TAC | [16] |
| LV Ejection Fraction (%) | Normal | Significantly Decreased | Significantly Improved vs. TAC | [15] |
| LV Fractional Shortening (%) | Normal | Significantly Decreased | Significantly Improved vs. TAC | [15] |
| Cardiomyocyte Cross-Sectional Area (µm²) | Baseline | Significantly Increased | Significantly Decreased vs. TAC | [15] |
C. Hypertension Model
Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established genetic model of hypertension. Wistar-Kyoto (WKY) rats are used as normotensive controls.
Treatment Protocol: Curcumin is administered orally via gavage.
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model [17][18][19][20][21][22][23][24][25][26]
-
Animal Selection: Use young (e.g., 8-10 week old) male SHRs and age-matched WKY rats.
-
Grouping:
-
Curcumin Administration: Administer curcumin or vehicle daily via oral gavage for a specified duration (e.g., 12 weeks).[18][19]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Collect blood for biochemical analysis.
-
Harvest heart and other organs for histological and molecular analysis (e.g., assessment of cardiac hypertrophy, inflammation, and oxidative stress markers).
-
Quantitative Data Summary: Hypertension Model
| Parameter | WKY Control | SHR Control | SHR + Curcumin (100 mg/kg) | SHR + Curcumin (300 mg/kg) | Reference |
| Systolic Blood Pressure (mmHg) | ~120-130 | ~180-200 | Significantly Decreased | Markedly Decreased | [18][19] |
| Diastolic Blood Pressure (mmHg) | ~80-90 | ~110-130 | Significantly Decreased | Markedly Decreased | [17] |
| Heart Weight/Body Weight (mg/g) | Normal | Increased | Reduced | Reduced | [18] |
D. Atherosclerosis Model
Animal Model: Male New Zealand White rabbits are a common model due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.
Disease Induction: Atherosclerosis is induced by feeding a high-cholesterol diet (HCD).
Treatment Protocol: Curcumin can be administered orally or intravenously.
Experimental Protocol: High-Cholesterol Diet-Induced Atherosclerosis in Rabbits [27][28][29][30][31][32][33][34][35][36]
-
Animal Acclimatization: House rabbits individually and provide a standard diet for one week.
-
Atherosclerosis Induction: Feed the rabbits a high-cholesterol diet (e.g., standard chow supplemented with 0.3-2% cholesterol and 3% soybean oil or lard) for a period of 8-16 weeks to induce atherosclerotic lesions.[28][29][30][35]
-
Grouping:
-
Normal Diet Group: Receives standard chow.
-
HCD Control Group: Receives the high-cholesterol diet.
-
HCD + Curcumin Group(s): Receive the HCD along with different doses of curcumin.
-
-
Curcumin Administration: Administer curcumin orally (e.g., 1.66-3.2 mg/kg body weight) mixed with the diet or intravenously (e.g., 1-10 mg/kg/week) for a specified duration (e.g., 4-12 weeks) concurrently with the HCD.[32][36]
-
Analysis:
-
Monitor plasma lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) at regular intervals.
-
At the end of the study, euthanize the rabbits and excise the aorta.
-
Perform en face analysis of the aorta after staining with Oil Red O to quantify the atherosclerotic lesion area.
-
Conduct histological examination of aortic sections to assess plaque morphology and composition.
-
Quantitative Data Summary: Atherosclerosis Model
| Parameter | Normal Diet | High-Cholesterol Diet (HCD) | HCD + Curcumin (Low Dose) | HCD + Curcumin (High Dose) | Reference |
| Plasma Total Cholesterol (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Markedly Decreased | [32][36] |
| Plasma LDL-C (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Markedly Decreased | [32] |
| Plasma HDL-C (mg/dL) | Normal | Decreased | Increased | Significantly Increased | [32] |
| Atherosclerotic Lesion Area (%) | 0 | Significant Lesion Formation | Reduced | Significantly Reduced | [32] |
II. Signaling Pathways and Mechanisms of Action
Curcumin exerts its cardioprotective effects through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, fibrosis, and cell survival.
Diagram of Curcumin's Cardioprotective Signaling Pathways
Caption: Curcumin inhibits p300-HAT, a key regulator of cardiac hypertrophy.
Experimental Workflow for Evaluating Cardioprotective Effects
Caption: General workflow for preclinical evaluation of diarylheptanoids.
III. Conclusion
The available preclinical data strongly suggest that diarylheptanoids, exemplified by curcumin, hold significant promise for the prevention and treatment of a range of cardiovascular diseases. The animal models and protocols detailed in these application notes provide a robust framework for further investigation into the therapeutic potential and mechanisms of action of "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" and other related compounds. Future studies should focus on elucidating the specific molecular targets and optimizing the delivery and bioavailability of these promising natural products for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin ameliorated myocardial infarction by inhibition of cardiotoxicity in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioclima.ro [bioclima.ro]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. mmpc.org [mmpc.org]
- 10. youtube.com [youtube.com]
- 11. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 12. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 13. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Curcumin inhibits cardiac hypertrophy and improves cardiovascular function via enhanced Na+/Ca2+ exchanger expression after transverse abdominal aortic constriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin prevents and reverses murine cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of curcumin on blood pressure and cognitive impairment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inis.iaea.org [inis.iaea.org]
- 19. Curcumin ameliorates hypertension via gut-brain communication in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Curcumin ameliorates hypertension via gut-brain communication in spontaneously hypertensive rat - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. ahajournals.org [ahajournals.org]
- 24. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 25. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 26. Pathogenesis of spontaneous hypertension as a model for essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fat‐1 expression alleviates atherosclerosis in transgenic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anti-Atherosclerotic and Anti-Inflammatory Effects of Curcumin on Hypercholesterolemic Male Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. Intravenous Curcumin Mitigates Atherosclerosis Progression in Cholesterol-Fed Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. imrpress.com [imrpress.com]
- 36. Oral administration of a turmeric extract inhibits LDL oxidation and has hypocholesterolemic effects in rabbits with experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assays for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products known for a wide range of biological activities. Diarylheptanoids have garnered significant interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective properties. Evidence suggests that many of these effects are mediated through the inhibition of specific enzymes.[1] This document provides detailed application notes and protocols for conducting enzyme inhibition assays to evaluate the inhibitory potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate against three key enzymes: Cyclooxygenase-2 (COX-2), Farnesyl Protein Transferase (FPTase), and Inducible Nitric Oxide Synthase (iNOS).
While direct inhibitory data for this compound is not yet widely published, the provided protocols are based on established methods for analogous compounds. The included data from structurally related diarylheptanoids can serve as a valuable reference for experimental design and data interpretation.
Potential Enzyme Targets and Signaling Pathways
Diarylheptanoids are known to modulate various signaling pathways implicated in inflammation and cancer. A simplified overview of the pathways involving COX-2, iNOS, and FPTase is presented below.
Caption: Overview of Inflammatory and Oncogenic Signaling Pathways.
Data Presentation: Inhibitory Activity of Related Diarylheptanoids
The following tables summarize the reported IC50 values for various diarylheptanoids against COX-2, FPTase, and iNOS. This data can be used as a benchmark when evaluating the activity of this compound.
Table 1: COX-2 Inhibition by Diarylheptanoids
| Compound | Source | IC50 (µM) | Reference |
| Hirsutanonol (B155113) | Alnus hirsuta | - (Significant Inhibition of Expression) | [2] |
| Oregonin (B3271705) | Alnus hirsuta | - (Significant Inhibition of Expression) | [2] |
Note: Data for hirsutanonol and oregonin indicates inhibition of COX-2 expression rather than direct enzymatic inhibition.
Table 2: FPTase Inhibition by Diarylheptanoids
| Compound | Source | IC50 (µM) | Reference |
| Curcumin (B1669340) | Curcuma longa | 29-50 | [3] |
| Demethoxycurcumin | Curcuma longa | 29-50 | [3] |
| Bisdemethoxycurcumin | Curcuma longa | 29-50 | [3] |
Table 3: iNOS (Nitric Oxide Production) Inhibition by Diarylheptanoids
| Compound | Source | IC50 (µM) | Reference |
| Blepharocalyxin B | Alpinia blepharocalyx | 36 | [4] |
| Various Diarylheptanoids | Alpinia blepharocalyx | 36-568 | [4] |
| Diarylheptanoid Mixture (1a/1b) | Curcuma comosa | Potent Inhibition | [5] |
| Diarylheptanoid 14 | Curcuma comosa | Potent Inhibition | [5] |
Experimental Protocols
The following are detailed protocols for performing enzyme inhibition assays for COX-2, FPTase, and iNOS.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is based on a fluorometric method that detects the peroxidase component of COX-2 activity.
Workflow Diagram:
Caption: COX-2 Inhibition Assay Workflow.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare all reagents as per manufacturer's instructions or standard laboratory protocols.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-2 enzyme solution
-
-
Add various concentrations of this compound to the sample wells. Add vehicle (DMSO) to the control wells and a known COX-2 inhibitor to the positive control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for 10 minutes.
-
Add the fluorometric substrate to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540/585-595 nm for ADHP).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Farnesyl Protein Transferase (FPTase) Inhibition Assay
This protocol outlines a fluorescence-based assay to measure the inhibition of FPTase.
Workflow Diagram:
References
- 1. Inhibition of farnesyl protein transferase by monoterpene, curcumin derivatives and gallotannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 expression by diarylheptanoids from the bark of Alnus hirsuta var. sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of diarylheptanoids on farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of diarylheptanoids on nitric oxide production in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" as a research tool in pharmacology
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a phenolic compound belonging to the diarylheptanoid class of natural products. This class of compounds, often isolated from plants of the Zingiberaceae (ginger) family, has garnered significant interest in pharmacological research due to a wide range of biological activities. These activities include anti-inflammatory, antioxidant, and potential anticancer effects. This document provides an overview of the pharmacological applications of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its close structural analogs, such as Yakuchinone A and Yakuchinone B, as research tools. It also includes detailed protocols for relevant in vitro assays.
The primary mechanism of action for this class of compounds appears to be the modulation of key signaling pathways involved in inflammation and cellular stress responses. Notably, they have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical mediators of inflammation. This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, some diarylheptanoids have demonstrated inhibitory effects on acyl-CoA:cholesterol O-acyltransferase (ACAT), suggesting a potential role in lipid metabolism research. Recent studies have also highlighted their ability to inhibit the aggregation of islet amyloid polypeptide (IAPP), indicating their potential as research tools in the study of type 2 diabetes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₅ |
| Molecular Weight | 372.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Pharmacological Data
The following tables summarize the quantitative pharmacological data for closely related diarylheptanoid compounds, which are expected to have similar activity profiles to this compound.
Table 1: In Vitro Anti-inflammatory and Related Activities
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Yakuchinone B | Rat Liver ACAT Inhibition | - | 20.6 μM | [1] |
| Yakuchinone A | COX-2 Expression (TPA-induced) | Mouse Skin | - | [2] |
| Yakuchinone A | iNOS Expression (TPA-induced) | Mouse Skin | - | [2] |
Table 2: Anti-IAPP Aggregation and Cytoprotective Effects of Yakuchinone B-inspired Compounds
| Compound | IAPP Aggregation Inhibition (IC₅₀) | Protection against IAPP-induced toxicity (EC₅₀) | Cell Line | Reference |
| Compound 4g | 0.7-0.8 μM | 0.1 μM | β-cells | [3][4][5] |
| Compound 4h | 0.7-0.8 μM | 0.2 μM | β-cells | [3][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this class of compounds and a general workflow for investigating their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: General workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. d. Calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis for COX-2 and iNOS Expression
This protocol details the procedure for evaluating the effect of the compound on the protein expression levels of COX-2 and iNOS in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with the compound and/or LPS as described in Protocol 1.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using an ECL substrate.
-
Image Acquisition and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the protein expression levels to the loading control (β-actin).
Conclusion
This compound and its related diarylheptanoids are valuable research tools for investigating inflammatory processes, amyloid aggregation, and lipid metabolism. The provided protocols offer a starting point for researchers to explore the pharmacological effects of this compound in various in vitro models. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Yakuchinone B | Natural product | Antioxidant | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Study of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a member of the diarylheptanoid class of natural products.[1] This compound can be isolated from the rhizomes of Zingiber officinale, commonly known as ginger.[2] Diarylheptanoids, a well-studied class of compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][3] The therapeutic potential of these compounds is often linked to their ability to modulate the activity of various enzymes.
The study of enzyme kinetics is fundamental to understanding the mechanism of action of potential drug candidates like 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. By characterizing how this compound interacts with specific enzymes, researchers can gain insights into its efficacy and potential side effects. These application notes provide a general framework and protocols for investigating the enzyme inhibitory properties of this compound. While specific data for this compound is limited, the methodologies outlined here are based on established principles of enzyme kinetics and studies on related diarylheptanoids.
Quantitative Data Summary
Effective characterization of an enzyme inhibitor requires the determination of key quantitative parameters. The table below serves as a template for organizing experimental findings for this compound and provides a comparison with other known diarylheptanoid enzyme inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | [Target Enzyme] | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| Curcumin | Farnesyl Protein Transferase (FPTase) | 29-50 | - | Not specified |
| Oregonin | Inducible Nitric Oxide Synthase (iNOS) | 3.8 | - | Not specified |
| Hirsutanonol | Inducible Nitric Oxide Synthase (iNOS) | 14.3 | - | Not specified |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory activity of this compound against a target enzyme.
Protocol 1: Determination of IC50
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
This compound
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions from the stock solution in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the target enzyme.
-
Varying concentrations of the diarylheptanoid. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Incubation and Detection: Incubate the plate for a predetermined time, ensuring the reaction remains within the linear range. The method of detection will depend on the enzyme and substrate used (e.g., monitoring changes in absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
Protocol 2: Determination of the Mechanism of Inhibition
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Procedure:
-
Assay Setup: Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
-
Data Collection: Measure the initial reaction velocity (V₀) at each combination of substrate and inhibitor concentration. It is recommended to use at least five different substrate concentrations and three different inhibitor concentrations (including a zero-inhibitor control).
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/V₀ is plotted against 1/[Substrate] for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
Ki Determination: The inhibitor constant (Ki) can be calculated from the Lineweaver-Burk plot or by using non-linear regression analysis of the raw data.
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic analysis of an enzyme inhibitor.
Representative Signaling Pathway
While the specific signaling pathways affected by this compound are yet to be determined, many diarylheptanoids are known to modulate inflammatory pathways. The following diagram illustrates the inhibition of the NF-κB pathway, a common target for this class of compounds.
Caption: Postulated inhibition of the NF-κB signaling cascade.
References
- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and what are its general properties?
A1: this compound is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1] These compounds are known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[2][3] Structurally, it consists of two hydroxyphenyl rings linked by a seven-carbon chain. Like many phenolic compounds and other diarylheptanoids such as curcumin (B1669340), it is expected to have poor solubility in aqueous solutions and better solubility in organic solvents.[4][5]
Q2: In which solvents is this compound generally soluble?
A2: Based on available data for this compound and structurally similar diarylheptanoids, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, ethanol (B145695), chloroform, and dichloromethane.[4][6] Its solubility in aqueous media is expected to be very low.
Q3: What are the primary challenges when working with this compound in biological assays?
A3: The main challenge is its poor aqueous solubility, which can lead to precipitation in cell culture media or buffer systems. This can result in inaccurate concentration measurements and reduced bioavailability in in vitro and in vivo experiments. The compound's stability in different solvents and pH conditions may also be a concern, as degradation can occur.[5]
Q4: How can I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Solubility Issues
Q5: My compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A5: This is a common issue due to the hydrophobic nature of the compound. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while still maintaining the solubility of your compound. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. For example, a stock solution in a mixture of ethanol and water might be more suitable for dilution than a pure ethanol stock.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the medium can sometimes improve the solubility of acidic phenols.[7] However, be mindful of the pH stability of your compound and the requirements of your experimental system.
-
Sonication: Gentle sonication of the final solution can help to disperse small aggregates and improve dissolution.
-
Use of Solubilizing Agents: For certain applications, non-ionic surfactants like Tween® 80 or Pluronic® F-127, or cyclodextrins can be used to enhance aqueous solubility. However, these should be used with caution as they can have their own biological effects.
Q6: I am unsure about the stability of the compound in my solvent and experimental conditions. How can I check this?
A6: Stability can be assessed by preparing a solution of the compound and analyzing it at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to detect any degradation products that may form over time. It is advisable to prepare fresh dilutions from your stock solution for each experiment.
Q7: I am observing unexpected or inconsistent results in my biological assays. Could this be related to solubility?
A7: Yes, poor solubility can lead to inconsistent results. If the compound precipitates, the actual concentration in solution will be lower than intended and may vary between experiments. Visually inspect your solutions for any signs of precipitation. If possible, quantify the concentration of the compound in your final experimental medium after any precipitation has been removed (e.g., by centrifugation) to determine the actual soluble concentration.
Quantitative Data Presentation
| Solvent | Solubility of Curcumin | Reference |
| Water | < 0.1 mg/mL (~11 ng/mL) | [4][5][6] |
| Ethanol | ~10 mg/mL | [5][6] |
| DMSO | ~25 mg/mL | [5][6] |
| Acetone | Soluble | [4][6] |
| Chloroform | Soluble | [5][6] |
| 0.1 M NaOH | Soluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution into Aqueous Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilution: It is often best to perform a serial dilution. First, dilute the stock solution in a small volume of the medium.
-
Final Dilution: Add the serially diluted compound to the final volume of the medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A potential mechanism of action via the NF-κB pathway.
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" optimizing experimental conditions
Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized experimental protocols for working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane (B14701375) skeleton.[1][2] It has been isolated from the rhizomes of Zingiber officinale (ginger).[3] This compound is used in research, particularly for studying cardiovascular diseases where it may act as an enzyme inhibitor.[4]
Q2: What is the general synthetic approach for this compound? A2: The synthesis would typically involve the selective acetylation of the secondary alcohol at the C-3 position of the precursor, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol. A common method for such a transformation is the use of an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst.[5][6] Given the presence of two other phenolic hydroxyl groups, reaction conditions must be optimized to favor acetylation of the aliphatic hydroxyl group.
Q3: How can the final product be effectively purified? A3: Purification is commonly achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method.[7][8] For challenging separations from structurally similar impurities or starting materials, methods like solid-phase scavenging using a basic resin to bind the more acidic phenolic precursors can be effective.[9] High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.[8]
Q4: Which analytical techniques are recommended for characterization? A4: A combination of techniques is recommended. High-performance liquid chromatography (HPLC) with UV detection (typically in the 250-290 nm range for diarylheptanoids) is standard for separation and quantification.[1] For structural confirmation, mass spectrometry (MS), particularly LC-ESI-MS/MS, is powerful for identifying the molecular weight and fragmentation patterns.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the precise structure and confirming the position of the acetate group.[6]
Q5: What are the potential biological activities of this compound? A5: As a diarylheptanoid, this compound belongs to a class known for a wide variety of bioactivities.[1] It has been specifically identified as a tool for studying cardiovascular diseases.[4] Many diarylheptanoids exhibit anti-inflammatory and antioxidant properties, often through modulation of signaling pathways like NF-κB.
Troubleshooting Guide
Q1: My acetylation reaction yield is low. What can I do? A1:
-
Possible Cause: Incomplete reaction due to insufficient reactivity or catalyst activity.
-
Troubleshooting Steps:
-
Catalyst: Ensure an effective catalyst is used. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) along with a base like triethylamine (B128534) can significantly improve yields for acetylating alcohols.[6]
-
Reagent Stoichiometry: Increase the equivalents of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion.[5]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous (dry) conditions, as water can hydrolyze the acetic anhydride. Extend the reaction time or moderately increase the temperature, monitoring by TLC to avoid byproduct formation.
-
Q2: I am observing multiple spots on my TLC, suggesting byproducts. How can I improve selectivity? A2:
-
Possible Cause: Acetylation of the phenolic hydroxyl groups in addition to the target secondary alcohol. Phenolic hydroxyls are generally more acidic and can be reactive.
-
Troubleshooting Steps:
-
Milder Conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the more nucleophilic aliphatic alcohol over the phenols.[5]
-
Control Stoichiometry: Use a controlled amount (e.g., 1.05-1.2 equivalents) of the acetylating agent to minimize di- or tri-acetylation.
-
Alternative Reagents: Consider using vinyl acetate as an acetylating agent, which can sometimes offer milder reaction conditions.[12]
-
Q3: I'm having difficulty separating the product from the unreacted starting material using column chromatography. A3:
-
Possible Cause: The product and starting diol have similar polarities.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the solvent system polarity for your silica gel column. A gradient elution from a non-polar to a more polar solvent system might be necessary.
-
Solid-Phase Scavenging: Use a polymer-bound base (scavenger resin) to selectively remove the unreacted starting material, which has acidic phenolic protons. The desired product, being less acidic, will not bind and can be washed away.[9]
-
Q4: The purified compound appears to be unstable. What precautions should I take? A4:
-
Possible Cause: The acetate ester is susceptible to hydrolysis under either acidic or basic conditions. The phenolic groups may be prone to oxidation.
-
Troubleshooting Steps:
-
Neutral Workup: During the reaction workup, wash the organic layer with a mild base (e.g., 5% NaHCO₃ solution) followed by brine to neutralize any acid catalyst or byproducts.[5]
-
Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C) and protected from light to prevent degradation.
-
Experimental Protocols
Protocol 1: Synthesis via Selective Acetylation
This protocol describes the selective acetylation of the C-3 hydroxyl group of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol using acetic anhydride and DMAP as a catalyst.[6]
Materials:
-
1,7-bis(4-hydroxyphenyl)heptane-3,5-diol (precursor)
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the diol precursor (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 40% EtOAc).
-
Collect fractions based on TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Protocol 3: Characterization by UHPLC-QTOF-MS
This protocol outlines a general method for analyzing diarylheptanoids.[1][13] Instrumentation:
-
UHPLC system coupled to a QTOF Mass Spectrometer with an Electrospray Ionization (ESI) source. Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
UV Detection: Monitor at 280 nm.[1]
-
MS Analysis: ESI in both positive and negative ion modes. Scan range m/z 100-1000.
Quantitative Data Summary
Table 1: Representative Optimization of Acetylation Reaction (Data is illustrative and based on typical optimization outcomes for similar reactions)
| Entry | Acetylating Agent (eq.) | Catalyst (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ac₂O (1.1) | None | 25 | 12 | < 10 |
| 2 | Ac₂O (1.1) | TEA (2.0) | 25 | 6 | 45 |
| 3 | Ac₂O (1.1) | DMAP (0.1) | 25 | 4 | 78 |
| 4 | Ac₂O (1.1) | DMAP (0.1), TEA (2.0) | 0 to 25 | 3 | 92 |
| 5 | AcCl (1.1) | Pyridine (2.0) | 0 | 2 | 85 |
Table 2: Typical UHPLC-MS Analytical Parameters (Based on established methods for diarylheptanoid analysis[1][13])
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.3 mL/min |
| UV Wavelength | 280 nm |
| Ionization Mode | ESI Positive & Negative |
| Expected [M+H]⁺ | ~373.16 m/z |
| Expected [M+Na]⁺ | ~395.14 m/z |
| Expected [M-H]⁻ | ~371.15 m/z |
Visualizations
Experimental & Analytical Workflow
Caption: Workflow for synthesis, purification, and analysis.
Hypothetical Biological Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and antibacterial activities of 4 linear nonphenolic diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labshake.com [labshake.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents [patents.google.com]
- 13. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" avoiding common pitfalls in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis and handling of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am seeing peak tailing or broad peaks for this compound in my HPLC chromatogram. What are the possible causes and solutions?
Answer:
Peak tailing or broadening for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | The free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analyte, causing peak tailing. - Solution 1: Use a base-deactivated column. These columns have end-capping to minimize exposed silanols. - Solution 2: Add a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (B128534) (TEA) (0.1-0.5%) can mask the silanol groups. - Solution 3: Lower the mobile phase pH. Adding an acid like formic acid or acetic acid (0.1%) can suppress the ionization of silanol groups. |
| Column Overload | Injecting too much sample can lead to peak distortion. - Solution: Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column or Guard Column | Buildup of contaminants can affect peak shape. - Solution: Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase Composition | The mobile phase may not be optimal for the analyte. - Solution: Optimize the organic solvent-to-buffer ratio. Ensure the mobile phase is properly mixed and degassed. |
| Dead Volume in the HPLC System | Excessive tubing length or poorly made connections can contribute to peak broadening. - Solution: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum. Ensure all fittings are properly tightened. |
Question: My retention times for this compound are shifting between injections. What should I check?
Answer:
Retention time variability can compromise the reliability of your results. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Improper mixing or evaporation of the mobile phase can alter its composition over time. - Solution: Prepare fresh mobile phase daily. Use a mobile phase bottle cap that minimizes evaporation. If using a gradient, ensure the pump's mixing performance is optimal. |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. - Solution: Use a column oven to maintain a constant and consistent temperature. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. - Solution: Increase the column equilibration time between runs. |
| Pump Malfunction | Leaks or faulty check valves in the pump can lead to inconsistent flow rates. - Solution: Check for leaks in the pump and fittings. Clean or replace check valves if necessary. |
Sample Preparation and Handling
Question: I am concerned about the stability of this compound in my samples. What are the best practices for handling and storage?
Answer:
Diarylheptanoids can be susceptible to degradation, especially in solution. Proper handling and storage are crucial for accurate and reproducible results.
| Factor | Recommendation |
| Solvent Selection | The compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For biological assays, DMSO is a common choice. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects. |
| pH Stability | Diarylheptanoids can be unstable at neutral and alkaline pH.[1] For aqueous solutions, consider using a slightly acidic buffer to improve stability. |
| Temperature | For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and air.[2] Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | As with many phenolic compounds, exposure to light may cause degradation. Store solutions in amber vials or protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structure.[3] This particular compound has been isolated from the rhizomes of plants such as Zingiber officinale (ginger).[4]
Q2: What are the known biological activities of diarylheptanoids?
Diarylheptanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Their mechanisms of action are diverse and are an active area of research.
Q3: Are there any known signaling pathways affected by diarylheptanoids?
Yes, studies on various diarylheptanoids have implicated their involvement in several key signaling pathways. For example, some diarylheptanoids have been shown to modulate the NF-κB signaling pathway , which is a central regulator of inflammation. They can also influence the DNA damage response pathway , potentially through the inhibition of kinases like ATR and Chk1.
Data Presentation
| Diarylheptanoid Derivative | Cell Line | Activity (IC₅₀) | Reference |
| Diarylheptanoid from Alpinia officinarum | IMR-32 (Neuroblastoma) | 0.11 µM | [5] |
| Diarylheptanoid from Alpinia officinarum | IMR-32 (Neuroblastoma) | 0.83 µM | [5] |
| Diarylheptanoid from Alpinia officinarum | IMR-32 (Neuroblastoma) | 0.23 µM | [5] |
| Diarylheptanoid from Alpinia officinarum | HepG2 (Liver Cancer) | 6-10 µg/mL | [5] |
| Diarylheptanoid from Alpinia officinarum | MCF-7 (Breast Cancer) | 6-10 µg/mL | [5] |
Experimental Protocols
General Protocol for Extraction and Purification of Diarylheptanoids from Plant Material
This protocol provides a general workflow for the extraction and purification of diarylheptanoids and can be adapted for this compound from its natural source.
Caption: General workflow for diarylheptanoid extraction and purification.
Illustrative HPLC Method for Diarylheptanoid Analysis
While a specific validated method for this compound is not available, the following provides a typical starting point for method development based on the analysis of similar compounds.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with a lower percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: Diode Array Detector (DAD) at a wavelength of approximately 280 nm.
-
Injection Volume: 10 µL
Signaling Pathway Diagrams
Potential Involvement of Diarylheptanoids in the DNA Damage Response Pathway
Some diarylheptanoids are suggested to interfere with the DNA damage response, particularly the ATR/Chk1 pathway.
References
Technical Support Center: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid with potential applications in various research fields.
Troubleshooting Guides
Challenges in the synthesis of diarylheptanoids often involve achieving high yields and purity due to the multi-step nature of the process and the potential for side reactions. Below are common issues encountered during the synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and potential solutions.
Issue 1: Low Yield in the Final Acetylation Step
The final step of the synthesis involves the selective acetylation of the hydroxyl group at the C-3 position. Low yields can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Use a slight excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side Reactions | - Acetylation of the phenolic hydroxyl groups can occur. Use a milder acetylating agent or a selective protection strategy for the phenolic hydroxyls earlier in the synthesis. - Perform the reaction at a lower temperature to improve selectivity. |
| Degradation of Starting Material | - Ensure the starting material, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is pure. - Use a non-acidic acetylating agent if the starting material is acid-sensitive. |
| Difficult Purification | - Employ column chromatography with a carefully selected solvent system to separate the desired product from starting material and di- or tri-acetylated byproducts. |
Issue 2: Difficulty in the Synthesis of the Diarylheptanoid Backbone
The construction of the C7 chain connecting the two phenyl rings is a critical part of the synthesis and can be a source of low yields.
| Potential Cause | Recommended Solution |
| Low Yield in Coupling Reactions (e.g., Aldol Condensation) | - Optimize reaction conditions such as base, solvent, and temperature. Common bases include NaOH, KOH, or LDA. - Ensure the purity of the starting aldehydes and ketones. |
| Poor Selectivity in Reduction Steps | - If reducing a ketone to a secondary alcohol, use a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) to avoid reduction of other functional groups. |
| Inefficient Protection/Deprotection | - Choose appropriate protecting groups for the phenolic hydroxyls (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers) that are stable to the subsequent reaction conditions. - Optimize deprotection conditions to avoid cleaving other labile groups. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the precursor, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one?
A common approach involves a convergent synthesis strategy. This could include the synthesis of two key fragments: a protected 4-hydroxyphenethyl halide and a protected 3-hydroxy-5-(4-hydroxyphenyl)pentan-2-one. These fragments can then be coupled, followed by deprotection and reduction steps. An alternative is a linear synthesis starting from a protected 4-hydroxybenzaldehyde.
Q2: How can I selectively acetylate the C-3 hydroxyl group in the presence of two phenolic hydroxyl groups?
The secondary aliphatic hydroxyl group at C-3 is generally more nucleophilic than the phenolic hydroxyl groups. Under controlled conditions (e.g., using one equivalent of acetic anhydride at a low temperature in the presence of a non-nucleophilic base like pyridine), selective acetylation can be achieved. If selectivity remains an issue, protecting the phenolic hydroxyls as silyl (B83357) ethers or another easily removable group prior to acetylation is recommended.
Q3: What analytical techniques are recommended for characterizing the final product?
For full characterization, the following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
Below is a detailed, representative methodology for the final acetylation step in the synthesis of this compound.
Protocol: Selective Acetylation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
-
Preparation: Dissolve 1 equivalent of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one in anhydrous pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane (B92381) mixture). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with 1M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
The following diagrams illustrate key aspects of the synthesis.
Caption: Final acetylation step workflow.
Caption: Logic for troubleshooting low yield.
Technical Support Center: Assay Interference with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in cell viability assays when using 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). This compound, a diarylheptanoid, possesses a chemical structure with the potential to interfere with common colorimetric and fluorometric cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when using 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in an MTT assay. What could be the cause?
Inconsistent results, such as higher than expected cell viability or a non-linear dose-response curve, may not be due to the actual effects on cell health but rather to interference from the compound itself.[1] The phenolic hydroxyl groups in this compound can act as reducing agents, directly reducing the MTT tetrazolium salt to formazan, leading to a false positive signal.[2]
Q2: How can I confirm if this compound is interfering with my MTT assay?
A cell-free control experiment is the most effective way to determine interference.[1][2] In this setup, you add the compound at the same concentrations used in your cellular experiment to the cell culture medium with the MTT reagent, but without any cells.[3] A dose-dependent increase in absorbance at the measurement wavelength (typically 570-590 nm) would confirm direct reduction of MTT by the compound.[1]
Q3: Are there other common cell viability assays that this compound might interfere with?
Yes, other tetrazolium-based assays such as MTS, XTT, and WST, as well as resazurin-based assays (e.g., AlamarBlue), are also susceptible to interference from reducing compounds.[4][5] These assays rely on cellular dehydrogenases to reduce a substrate, a process that can be mimicked by chemical reducing agents.[2] Additionally, colored compounds can interfere with absorbance-based assays if their absorbance spectrum overlaps with that of the assay's product.[6]
Q4: What alternative cell viability assays are less prone to interference by a compound like this compound?
Assays with different detection principles are recommended. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells, which is a direct indicator of metabolic activity. This method is generally less susceptible to interference from colored or reducing compounds.[5]
-
Protease-based viability assays: These measure the activity of proteases that are only active in viable cells.[4]
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide, DRAQ7): These methods use dyes that are excluded from cells with intact membranes, thus staining only dead cells. These can be quantified by microscopy or flow cytometry.[4][6]
-
Sulforhodamine B (SRB) assay: This assay measures total protein content and is less likely to be affected by reducing compounds.[7]
Troubleshooting Guide
If you suspect assay interference, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Identify the Potential for Interference
-
Symptom: Unexpectedly high cell viability, even at high concentrations of the test compound.
-
Symptom: Inconsistent or non-reproducible results between experiments.
-
Symptom: Color change in the cell-free control wells (media + compound + assay reagent).
Step 2: Perform a Cell-Free Control Experiment
This is a critical step to confirm direct interaction between your compound and the assay reagent.
Experimental Protocol: Cell-Free MTT Assay Interference Check
-
Prepare a 96-well plate with cell culture medium (phenol red-free is recommended to reduce background).[3]
-
Add this compound to the wells at the same concentrations used in your cell-based experiments. Include a vehicle-only control.
-
Add the MTT reagent to each well according to the manufacturer's protocol (e.g., a final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for the same duration as your cell-based assay (typically 1-4 hours) at 37°C.[2]
-
Add the solubilization solution (e.g., DMSO or acidified isopropanol).[3]
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Interpretation: A significant, dose-dependent increase in absorbance in the absence of cells indicates direct reduction of MTT by your compound.
Step 3: Choose an Orthogonal Assay
If interference is confirmed, select an alternative cell viability assay that relies on a different biological principle.
| Assay Principle | Recommended Assays | Key Advantages | Potential for Interference by Phenolic Compounds |
| Metabolic Activity (Reductase) | MTT, MTS, XTT, WST, Resazurin | Inexpensive, well-established | High (direct reduction of substrate) |
| ATP Content | CellTiter-Glo®, Luminescent ATP Assay | High sensitivity, rapid | Low |
| Membrane Integrity | Trypan Blue, Propidium Iodide, DRAQ7, LDH Assay | Direct measure of cell death | Low |
| Total Protein Content | Sulforhodamine B (SRB) Assay | Simple, reproducible | Low |
| Protease Activity | GF-AFC based assays | Non-lytic, can be multiplexed | Low |
Step 4: Validate the New Assay
Once you have selected an alternative assay, it is crucial to validate it with your compound. Run a cell-free control experiment with the new assay to ensure there is no unforeseen interference.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Suspected Assay Interference
Caption: A decision tree for troubleshooting suspected cell viability assay interference.
Mechanisms of Assay Interference
Caption: Comparison of a standard tetrazolium reduction assay and a common interference mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. galaxy.ai [galaxy.ai]
Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the generation of dose-response curves for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.
Q1: My dose-response curve is not sigmoidal and appears flat. What are the possible causes?
A1: A flat dose-response curve suggests that the compound has minimal effect at the concentrations tested. Several factors could contribute to this:
-
Concentration Range: The selected concentration range may be too low to elicit a biological response. It is recommended to perform a broad-range pilot experiment (e.g., from 1 nM to 100 µM) to identify an effective concentration range.
-
Compound Inactivity: The compound may not be active in the specific assay or cell line being used. Consider testing the compound in a different, more sensitive model system.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the compound's mechanism of action. Ensure the assay measures a relevant biological endpoint.
-
Compound Degradation: The compound may be unstable under the experimental conditions. Verify the stability of the compound in your assay medium and conditions.
Q2: I am observing high variability between my technical replicates. How can I improve the reproducibility of my assay?
A2: High variability can obscure the true dose-response relationship. To improve reproducibility, consider the following:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[1][2] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Cell Seeding Uniformity: Uneven cell distribution in multi-well plates can lead to significant variability.[2] Ensure a homogenous cell suspension before and during seeding.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.
-
Reagent Preparation: Prepare master mixes of reagents to be added to all wells to minimize well-to-well variation.[1]
Q3: The IC50/EC50 value I calculated is significantly different from what I expected. What could be the reason?
A3: Discrepancies in IC50/EC50 values can arise from several experimental variables:
-
Cell Passage Number: The physiological and genetic characteristics of cell lines can change with high passage numbers, potentially altering their sensitivity to the compound.[2] It is advisable to use cells within a consistent and low passage number range.
-
DMSO Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically ≤ 0.5%).
-
Incubation Time: The duration of compound exposure can significantly impact the observed effect. The optimal incubation time should be determined empirically for your specific assay.
-
Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50/EC50. Use a standard non-linear regression model, such as the four-parameter logistic model.[3]
Q4: My compound seems to precipitate in the culture medium at higher concentrations. What should I do?
A4: Compound precipitation can lead to inaccurate dosing and should be avoided.
-
Solubility Assessment: Determine the maximum soluble concentration of the compound in your culture medium before starting the dose-response experiment.
-
Solvent Choice: While DMSO is common, other solvents or solubility enhancers may be more suitable for your compound.
-
Stock Concentration: Preparing a higher concentration stock solution can help in achieving the final desired concentrations with minimal solvent addition, but be mindful of the final solvent concentration.
Data Presentation
Table 1: Hypothetical Dose-Response Data for a Cell Viability Assay
| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.5 | 1.1 |
| 0.1 | 8.1 | 2.3 |
| 1 | 25.4 | 4.5 |
| 10 | 48.9 | 5.1 |
| 25 | 72.3 | 3.8 |
| 50 | 89.6 | 2.9 |
| 100 | 95.2 | 1.8 |
Table 2: Key Parameters Derived from the Dose-Response Curve
| Parameter | Value | Description |
| IC50 | 10.5 µM | The concentration at which 50% of the biological response is inhibited. |
| Hill Slope | 1.2 | Describes the steepness of the curve. A value >1 may indicate positive cooperativity. |
| R² | 0.992 | The coefficient of determination, indicating the goodness of fit of the curve. |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
Protocol 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments.
-
Remove the old medium from the seeded cells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: a vehicle control (medium with DMSO) and a positive control (a known inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assay (MTT Assay)
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating a dose-response curve.
Hypothetical Signaling Pathway
Caption: Potential signaling pathways modulated by the compound.
References
Validation & Comparative
A Comparative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Other Diarylheptanoids
A detailed guide for researchers and drug development professionals on the biological activities and mechanisms of action of a promising diarylheptanoid from Zingiber officinale in comparison to other prominent members of its class.
Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among these, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a compound isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a molecule of interest. This guide provides a comparative overview of its anti-inflammatory, antioxidant, and anti-cancer activities against other well-researched diarylheptanoids, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The therapeutic potential of diarylheptanoids is vast, with research highlighting their efficacy in several key areas of pharmacology. This section compares the performance of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with other notable diarylheptanoids like curcumin, hirsutanone, and oregonin.
Anti-inflammatory Activity
Diarylheptanoids are potent inhibitors of inflammatory pathways. Their activity is often assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Compound | Source | Assay | Target | IC50 (µM) |
| Hirsutenone | Alnus hirsuta | NF-κB activation | NF-κB | 9.2 - 9.9[1][2] |
| NO Production | iNOS | 18.2 - 19.3[1][2] | ||
| TNF-α Production | TNF-α | 22.3 - 23.7[1][2] | ||
| Curcumin | Curcuma longa | NF-κB inhibition | NF-κB | ~6[3] |
| 1-Dehydro-[4]-gingerdione | Zingiber officinale | NF-κB activation | IKKβ | -[5] |
Note: Data for this compound in comparative anti-inflammatory assays was not available in the reviewed literature.
Antioxidant Activity
The antioxidant properties of diarylheptanoids are crucial to their protective effects against cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, where a lower IC50 value indicates higher antioxidant potential.
| Compound | Source | Assay | % Inhibition (Concentration) |
| Unnamed Diarylheptanoid | Zingiber officinale | DPPH radical scavenging | 15.55% (10 µg/mL), 76.01% (50 µg/mL)[6] |
| Superoxide scavenging | 18.66% (10 µg/mL), 35.43% (50 µg/mL)[6] |
Note: Specific comparative IC50 values for the antioxidant activity of this compound against other diarylheptanoids were not found in the same experimental setup.
Anti-cancer Activity
Several diarylheptanoids have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound. A recent study on diarylheptanoids from Zingiber officinale provided the following IC50 values:
| Compound | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | MDA-MB-231 (Breast) | HCT116 (Colon) |
| Compound 6 | 10.21 ± 1.05 µM | 12.33 ± 1.12 µM | 6.69 ± 0.88 µM | 15.42 ± 1.21 µM | 9.87 ± 1.01 µM |
| Compound 16 | 25.67 ± 1.87 µM | 30.12 ± 2.13 µM | 18.98 ± 1.54 µM | 33.46 ± 2.54 µM | 21.54 ± 1.76 µM |
| Compound 17 | 8.76 ± 0.95 µM | 10.45 ± 1.03 µM | 7.12 ± 0.91 µM | 11.23 ± 1.09 µM | 8.11 ± 0.98 µM |
| Compound 18 | 14.32 ± 1.23 µM | 18.76 ± 1.54 µM | 11.43 ± 1.11 µM | 20.11 ± 1.67 µM | 13.56 ± 1.18 µM |
| Compound 19 | 28.98 ± 2.01 µM | 32.43 ± 2.34 µM | 22.12 ± 1.87 µM | > 40 µM | 25.67 ± 1.98 µM |
Source: Adapted from a study on diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity.[7][8][9][10][11][12]Note: The specific compound "this compound" was not explicitly listed with its IC50 values in this comparative study.
Signaling Pathways and Mechanisms of Action
Diarylheptanoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many diarylheptanoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and TNF-α. Diarylheptanoids can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5][13][14][15]
-
MAPK Pathway: The MAPK cascade, involving kinases like ERK, JNK, and p38, is another critical regulator of inflammation. Diarylheptanoids have been shown to interfere with the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK pathways by diarylheptanoids.
Anti-cancer Signaling Pathway
The anti-tumor activity of some diarylheptanoids from ginger has been linked to the ATR/CHK1 signaling pathway , which is a critical component of the DNA damage response (DDR).
-
ATR/CHK1 Pathway: In response to DNA damage, the ATR kinase is activated and subsequently phosphorylates and activates CHK1. This activation leads to cell cycle arrest, allowing time for DNA repair. By down-regulating the expression of ATR and CHK1, certain diarylheptanoids may prevent cancer cells from repairing DNA damage, ultimately leading to apoptosis.[7][8][9][10][11][12]
Caption: Inhibition of the ATR/CHK1 pathway by diarylheptanoids.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Experimental Workflow:
Caption: Workflow for the Griess assay to measure NO production.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diarylheptanoids. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[16][17][18][19]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated using the formula: (1 - (Absorbance of treated group / Absorbance of LPS-only group)) * 100.
Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[20]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). Test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.[1][4][21]
-
Reaction Mixture: In a 96-well plate, a specific volume of the test compound solution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL). A control well contains the solvent and DPPH solution, and a blank well contains the solvent only.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Anti-cancer Assay: MTT Cell Viability Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[22][23][24]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the diarylheptanoid compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (final concentration ~0.5 mg/mL) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Conclusion
This compound and other diarylheptanoids represent a promising class of natural compounds with significant therapeutic potential. While existing research demonstrates their potent anti-inflammatory, antioxidant, and anti-cancer activities, further comparative studies are warranted. Specifically, head-to-head comparisons of this compound with other well-known diarylheptanoids under standardized experimental conditions are needed to fully elucidate its relative efficacy and potential as a lead compound for drug development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations and accelerate the translation of this promising research into clinical applications.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 5. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity | Semantic Scholar [semanticscholar.org]
- 13. Ginger extract suppresses the activations of NF-κB and Wnt pathways and protects inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginger extract suppresses the activations of NF-κB and Wnt pathways and protects inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
A Comparative Guide to the Efficacy of Gingerol and 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two diarylheptanoids isolated from ginger (Zingiber officinale): the well-researched gingerol and the less-characterized 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). While both compounds originate from the same natural source, the extent of scientific investigation into their biological activities differs significantly. This document summarizes the available experimental data, methodologies, and known mechanisms of action to facilitate an informed perspective on their potential therapeutic applications.
Chemical Structures and Origin
Both gingerol and 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate are classified as diarylheptanoids, a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. Gingerol, particularly[1]-gingerol, is a major pungent component of fresh ginger. This compound has also been isolated from the rhizomes of Zingiber officinale.[2]
Efficacy of Gingerol
Gingerol, with[1]-gingerol being the most abundant and studied homologue, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its efficacy has been quantified in numerous preclinical studies.
Quantitative Data on Gingerol Efficacy
The following tables summarize key in vitro efficacy data for gingerol.
Table 1: Antioxidant Activity of Gingerol
| Assay | Test System | IC50 / Activity | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | In vitro | [1]-shogaol >[1]-gingerol | [1][3] |
| ABTS Radical Scavenging | In vitro | [1]-shogaol >[1]-gingerol | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro |[1]-shogaol >[1]-gingerol |[1] |
Note: Shogaols are dehydration products of gingerols and often exhibit more potent antioxidant activity.[1][3]
Table 2: Anti-inflammatory Activity of Gingerol
| Model | Key Markers | Effect |
|---|---|---|
| LPS-stimulated macrophages | NO, iNOS, TNF-α | Inhibition |
| In vivo inflammation models | Edema, PMN infiltration | Reduction |
Table 3: Cytotoxic Activity of Gingerol
| Cell Line | Cancer Type | IC50 |
|---|
| A549, HepG2, HeLa, MDA-MB-231, HCT116 | Lung, Liver, Cervical, Breast, Colon | 6.69–33.46 μM (for related diarylheptanoids)[4][5] |
Experimental Protocols for Gingerol Efficacy
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay assesses the ability of a compound to act as a free radical scavenger. A solution of DPPH, a stable free radical, is incubated with the test compound. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages This in vitro assay evaluates the anti-inflammatory potential of a compound. Macrophage cells (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of nitric oxide (NO). The test compound is added to the cell culture, and its ability to inhibit NO production is quantified using the Griess reagent.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines, with the IC50 value representing the concentration that inhibits cell growth by 50%.
Efficacy of this compound
As of the latest literature review, there is a significant lack of publicly available experimental data on the specific biological efficacy of this compound. While it has been identified as a constituent of ginger, its antioxidant, anti-inflammatory, or cytotoxic properties have not been extensively quantified in published studies.
However, the broader class of diarylheptanoids from Zingiber officinale has been shown to possess notable biological activities. Studies on various diarylheptanoids isolated from ginger have demonstrated antioxidant, cytoprotective, and anti-inflammatory properties.[6][7] For instance, certain diarylheptanoids have shown potent protection against lipid peroxidation and have exhibited anti-tumor activity against a range of cancer cell lines with IC50 values in the low micromolar range.[4][5][6] This suggests that this compound may possess similar activities, but this remains to be confirmed through direct experimental evaluation.
Signaling Pathways
Gingerol Gingerol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
This compound Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound.
Experimental Workflow
The general workflow for evaluating the efficacy of natural compounds like gingerol and this compound involves several stages, from isolation to in vivo studies.
Conclusion
The available scientific literature provides a substantial body of evidence supporting the diverse biological efficacy of gingerol, particularly[1]-gingerol, as a potent anti-inflammatory, antioxidant, and anticancer agent. Its mechanisms of action are relatively well-characterized, involving the modulation of key cellular signaling pathways.
In stark contrast, this compound remains a largely uncharacterized compound in terms of its biological activity. While its presence in ginger suggests it may contribute to the overall therapeutic effects of the plant, there is a clear and significant gap in the research.
For researchers and drug development professionals, gingerol presents a well-defined lead compound with a wealth of preclinical data. This compound, on the other hand, represents an opportunity for novel discovery. Future research should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo efficacy studies. Such investigations are essential to determine if it possesses clinically relevant biological activities and to enable a direct and meaningful comparison with its well-studied counterpart, gingerol.
References
- 1. lrr.modares.ac.ir [lrr.modares.ac.ir]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Diarylheptanoids and a monoterpenoid from the rhizomes of Zingiber officinale: antioxidant and cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Shogaol and 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
A comprehensive review of the experimental data on the anti-inflammatory, antioxidant, and anticancer properties of shogaol, with a comparative discussion on the structurally related diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).
Introduction
Ginger (Zingiber officinale) has long been recognized for its medicinal properties, attributed to a rich composition of bioactive compounds. Among these, shogaols and diarylheptanoids represent two prominent classes with significant therapeutic potential. Shogaols, particularly 6-shogaol, are pungent constituents primarily found in dried ginger and have been extensively studied for their diverse pharmacological effects. In contrast, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid from ginger, remains less characterized, with limited available data on its specific bioactivities. This guide provides a detailed comparison of the bioactivity of shogaol, supported by experimental data, and discusses the potential activities of this compound based on evidence from structurally similar compounds.
Comparative Bioactivity Data
Quantitative data for the bioactivity of shogaol is summarized below. At present, specific experimental data for this compound is not available in the public domain. Therefore, a direct quantitative comparison is not feasible. The tables below focus on the well-documented activities of shogaol.
Anti-inflammatory Activity
Shogaols, particularly 6-shogaol, have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.
| Compound | Cell Line | Assay | IC50 | Reference |
| 6-Shogaol | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not explicitly provided, but significant inhibition at 2, 10, and 20 µM | [1] |
Antioxidant Activity
The antioxidant capacity of shogaol has been evaluated using various in vitro assays, with the DPPH radical scavenging assay being one of the most common.
| Compound | Assay | IC50 (µM) | Reference |
| 6-Shogaol | DPPH Radical Scavenging | 8.05 | [2] |
Anticancer Activity
Shogaols exhibit significant cytotoxic effects against a range of cancer cell lines, as demonstrated by the MTT assay, which measures cell viability.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 6-Shogaol | SW480 (colon cancer) | MTT Assay | ~20 | [3] |
| 6-Shogaol | SW620 (colon cancer) | MTT Assay | ~20 | [3] |
| 6-Shogaol | T47D (breast cancer) | MTT Assay | 0.5 ± 0.1 | [4] |
| 6-Shogaol | MDA-MB-231 (breast cancer) | MTT Assay | Not explicitly provided, but effective | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 6-shogaol) for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[6]
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7] The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[7]
Anticancer Assay: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Signaling Pathways and Experimental Workflows
The bioactivity of shogaol is mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways and a general workflow for assessing bioactivity.
References
- 1. Six-shogaol inhibits production of tumour necrosis factor alpha, interleukin-1 beta and nitric oxide from lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
A Comparative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a naturally occurring diarylheptanoid, and its synthetic and natural analogs. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and cytotoxic effects. This document summarizes key experimental data to facilitate a comparative assessment of these compounds and provides detailed methodologies for the cited experiments.
Performance Comparison: Cytotoxicity and Anti-inflammatory Activity
The therapeutic potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its analogs has been evaluated primarily through their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties. The following tables present a compilation of quantitative data from multiple studies to illustrate the structure-activity relationships within this compound class.
Table 1: Comparative Cytotoxicity of Natural Diarylheptanoid Analogs from Alpinia officinarum
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | IMR-32 (Human Neuroblastoma) | > 10 | [1] |
| Yakuchinone A | IMR-32 (Human Neuroblastoma) | 0.83 | [1] |
| Yakuchinone B | IMR-32 (Human Neuroblastoma) | 0.23 | [1] |
| (E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one | IMR-32 (Human Neuroblastoma) | 0.11 | [1] |
Table 2: Comparative Anti-inflammatory Activity of a Diarylheptanoid and its Synthetic Analog
| Compound | Assay | IC50 (µM) | Reference |
| Hirsutanonol | Inhibition of NO production in LPS-stimulated RAW264.7 cells | 19.3 | [2] |
| Synthetic Yakuchinone B Derivative (Compound X) | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Not explicitly quantified, but showed marked reduction in pro-inflammatory cytokines | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the diarylheptanoid compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., IMR-32) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.
-
MTT Incubation: After a predetermined incubation period (e.g., 72 hours), the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Inhibition of Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of the compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for an additional 24 hours.[4]
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[4]
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.[4]
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the LPS-induced NO production (IC50) is determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The inhibitory effect on COX-2, a key enzyme in the inflammatory pathway, can be evaluated using commercially available assay kits.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is diluted to the desired concentration in the provided assay buffer.
-
Inhibitor Incubation: The test compounds are pre-incubated with the diluted COX-2 enzyme for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a fluorometric probe. The fluorescence intensity is measured at an excitation/emission wavelength of 535/587 nm in a kinetic mode for 5-10 minutes.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The biological effects of this compound and its analogs are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.
Caption: Proposed anti-inflammatory mechanism of action for diarylheptanoids.
The diagram above illustrates the putative mechanism by which this compound and its analogs exert their anti-inflammatory effects. Lipopolysaccharide (LPS), a component of bacterial cell walls, acts as a potent inflammatory stimulus by binding to Toll-like receptor 4 (TLR4) on macrophages. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce high levels of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Diarylheptanoids are thought to inhibit this process by targeting the NF-κB signaling pathway and/or directly inhibiting the activity of COX-2.
Caption: General experimental workflow for evaluating diarylheptanoids.
This workflow outlines the key steps in the preclinical evaluation of diarylheptanoids. The process begins with the preparation of the test compounds, followed by their application to cultured cells. Subsequently, various in vitro assays are performed to assess their biological activities, such as cytotoxicity and anti-inflammatory effects. The data generated from these assays are then analyzed to determine key parameters like the IC50 value, which allows for a quantitative comparison of the potency of different compounds.
References
- 1. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. mdpi.com [mdpi.com]
Validating In Vitro Results In Vivo: A Comparative Guide for Diarylheptanoids and Anti-Inflammatory Alternatives
For researchers, scientists, and drug development professionals, the journey from promising in vitro data to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), and its class of compounds against other anti-inflammatory agents, offering insights into the translation of in vitro findings to in vivo models.
While direct in vivo validation studies for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate are not extensively documented, a wealth of data from structurally similar diarylheptanoids isolated from plants such as Curcuma longa (turmeric) and Alpinia officinarum (galangal) provides a strong basis for predicting its biological activities and for comparing its potential efficacy. This guide will leverage data from these related compounds to build a comprehensive comparison.
In Vitro vs. In Vivo Performance: A Comparative Analysis
The following tables summarize the in vitro and in vivo data for representative diarylheptanoids and compares them with a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a natural polyphenolic compound, Resveratrol.
Table 1: In Vitro Anti-Inflammatory and Related Activities
| Compound/Class | Assay | Cell Line | Key Findings | Concentration/IC50 |
| Diarylheptanoids (Yakuchinone A & B) | Inhibition of COX-2 and iNOS expression | Mouse Skin | Inhibition of pro-inflammatory enzymes | - |
| Diarylheptanoids (from C. comosa) | Estrogen Receptor (ER) Activation | MCF-7 cells | Upregulation of estrogen-responsive genes | - |
| Indomethacin | COX-1 and COX-2 Inhibition | Various | Potent inhibition of cyclooxygenase enzymes | IC50: ~0.1 µM (COX-1), ~1.8 µM (COX-2) |
| Resveratrol | NF-κB Inhibition | Various | Suppression of a key inflammatory signaling pathway | IC50: ~25-50 µM |
Table 2: In Vivo Efficacy in Animal Models
| Compound/Class | Animal Model | Route of Administration | Key Findings | Dosage |
| Diarylheptanoids (Yakuchinone A & B) | TPA-induced mouse skin inflammation | Topical | Attenuation of inflammation via NF-κB suppression | - |
| Diarylheptanoid (D3 from C. comosa) | Immature Ovariectomized Mice | - | Uterotrophic (estrogenic) activity | - |
| Indomethacin | Carrageenan-induced rat paw edema | Oral | Significant reduction in paw edema | 1-10 mg/kg |
| Resveratrol | Various inflammation models | Oral | Anti-inflammatory effects | 5-100 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
In Vitro: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used.
-
Treatment: Test compounds or vehicle are administered orally one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the observed biological activities is paramount. The following diagrams illustrate a key signaling pathway often implicated in inflammation and a typical experimental workflow for validating in vitro findings in an in vivo model.
A Cross-Validated Guide to the Analytical Quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid compound of interest in pharmaceutical research. To ensure the reliability and interchangeability of analytical data, this document emphasizes the importance of cross-validation between different analytical techniques. Herein, we compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-MS, and qNMR for the analysis of diarylheptanoids, based on data from studies on structurally related compounds.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV | HPLC-MS/MS | qNMR |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.99 |
| Accuracy (% Recovery) | 97.1 - 102.2%[3] | 85 - 95%[2] | 98 - 102%[4] |
| Precision (%RSD) | < 2%[5] | < 12.6%[6] | < 2%[7] |
| Limit of Detection (LOD) | 0.022 - 0.062 µg/mL[8][9] | 1.0 ng/mL[6] | ~10 µM[10] |
| Limit of Quantitation (LOQ) | 0.030 - 0.187 µg/mL[8][9] | 3.0 ng/mL[2] | Dependent on accuracy needs[10] |
Table 2: Methodological Attributes
| Attribute | HPLC-UV | HPLC-MS/MS | qNMR |
| Selectivity | Moderate to High | Very High | High |
| Throughput | High | High | Low to Moderate |
| Cost (Instrument) | Low | High | Very High |
| Cost (Per Sample) | Low | Moderate | High |
| Structural Information | Minimal | High (Fragmentation) | Definitive |
| Primary/Reference Method | No | No | Yes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative for the analysis of diarylheptanoids and should be optimized and validated for the specific compound and matrix of interest.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and quality control due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (Water with 0.1% formic acid) and solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-20% B; 25-30 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diarylheptanoids typically exhibit UV absorbance between 250-290 nm. The specific wavelength should be optimized for this compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol (B129727) or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of complex mixtures.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions:
-
Similar to HPLC-UV, but often with smaller particle size columns (e.g., < 2 µm) and lower flow rates (e.g., 0.3-0.5 mL/min) for better compatibility with the MS interface.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
-
Scan Mode: For quantification, Selected Reaction Monitoring (SRM) on a QqQ instrument is preferred for its high selectivity and sensitivity. Precursor-to-product ion transitions need to be optimized for the target analyte.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
Sample Preparation:
-
Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices like plasma or tissue extracts to minimize matrix effects.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Methanol-d4, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton pulse sequence with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent and dissolve completely.
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Visualizing Method Cross-Validation and Biological Context
To provide a clearer understanding of the analytical workflow and the biological relevance of diarylheptanoids, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Representative signaling pathways modulated by diarylheptanoids.
Biological Context: Anti-inflammatory and Antioxidant Signaling
Diarylheptanoids, including the parent structures of the title compound, are known for their significant biological activities, particularly their anti-inflammatory and antioxidant properties.[11][12] These effects are often mediated through the modulation of key cellular signaling pathways.
A prominent mechanism of action for many diarylheptanoids is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] By preventing the activation of NF-κB, these compounds can reduce the expression of inflammatory cytokines such as TNF-α and IL-6. Additionally, diarylheptanoids have been shown to modulate other inflammatory cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[13][15]
Furthermore, the antioxidant effects of diarylheptanoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[13][16] Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, enhancing the cell's capacity to combat oxidative stress.[13]
Understanding these pathways is crucial for the development of diarylheptanoid-based therapeutics, and robust analytical methods are essential for elucidating their mechanisms of action and for pharmacokinetic and pharmacodynamic studies. The cross-validation of these methods ensures the generation of high-quality, reliable data, which is fundamental to advancing drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]
- 3. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. | Semantic Scholar [semanticscholar.org]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 13. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 14. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin: a modulator of inflammatory signaling pathways in the immune system | springermedicine.com [springermedicine.com]
- 16. researchgate.net [researchgate.net]
"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" confirming mechanism of action studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a phenolic compound isolated from the rhizomes of Zingiber officinale (ginger). While direct and extensive research on this specific molecule is emerging, its structural similarity to other well-studied ginger phytochemicals, such as gingerols and shogaols, allows for informed hypotheses regarding its biological activities. This document compares its presumed mechanism with established alternatives, offering supporting data and detailed experimental protocols to guide further investigation. One vendor suggests the compound is used in cardiovascular disease research and acts as an enzyme inhibitor.[1][2]
Comparative Analysis of Bioactive Compounds
The therapeutic potential of ginger is attributed to a variety of its bioactive constituents. This section compares 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with its more extensively researched chemical relatives, 6-gingerol (B72531) and 6-shogaol, and a conventional non-steroidal anti-inflammatory drug (NSAID).
| Compound | Source | Key Reported Biological Activities | Known/Proposed Mechanisms of Action |
| This compound | Zingiber officinale (Ginger) | Cardiovascular disease research, enzyme inhibition.[1][2] | Inhibition of specific enzymes (further studies needed to identify targets). Modulation of inflammatory and oxidative stress pathways is hypothesized based on structural similarity to other ginger compounds. |
| 6-Gingerol | Zingiber officinale (Ginger) | Anti-inflammatory, antioxidant, neuroprotective, anti-emetic.[3][4][5][6][7] | Inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways.[6][8] Inhibition of COX and LOX enzymes.[5] Modulation of 5-HT3 receptors.[4][7] |
| 6-Shogaol | Zingiber officinale (Dried Ginger) | Potent anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[8][9] | More potent inhibitor of NF-κB and activator of Nrf2/HO-1 signaling than 6-gingerol.[8][9] Michael acceptor moiety contributes to higher reactivity and potency.[9] |
| Ibuprofen (NSAID) | Synthetic | Anti-inflammatory, analgesic, antipyretic. | Non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin (B15479496) synthesis. |
Elucidating Signaling Pathways
The anti-inflammatory and neuroprotective effects of ginger compounds are understood to be mediated through the modulation of several key intracellular signaling cascades. Based on the activities of related compounds, this compound is likely to interact with these pathways.
Proposed Anti-Inflammatory Signaling Pathway
This diagram illustrates the potential mechanism by which ginger-derived compounds, likely including this compound, may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by the target compound.
Experimental Workflow for Mechanism of Action Studies
To validate the mechanism of action of this compound, a structured experimental workflow is essential.
Caption: A typical experimental workflow to investigate anti-inflammatory mechanisms.
Detailed Experimental Protocols
To facilitate reproducible research, the following are detailed protocols for key experiments used to investigate the anti-inflammatory and neuroprotective effects of novel compounds.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are suitable for studying inflammation. For neuroprotection studies, a microglial cell line (BV-2) or primary neuronal cultures can be used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO) for a pre-incubation period of 1-2 hours. Subsequently, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Incubate with the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Protein Expression
-
Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
This guide provides a foundational framework for investigating the mechanism of action of this compound. The comparative data and detailed protocols are intended to empower researchers to design and execute robust studies to fully characterize the therapeutic potential of this promising natural compound.
References
- 1. labshake.com [labshake.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases [frontiersin.org]
- 4. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]
- 6. Effect of Ginger on Inflammatory Diseases [mdpi.com]
- 7. Mode of action of gingerols and shogaols on 5-HT3 receptors: binding studies, cation uptake by the receptor channel and contraction of isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells [frontiersin.org]
- 9. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
A Comparative Analysis of the Biological Effects of Diarylheptanoids: A Focus on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the diarylheptanoid "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)," a natural product isolated from the rhizomes of Zingiber officinale (ginger).[1] While specific experimental data for this particular compound is limited in publicly available literature, this guide will draw comparisons with structurally similar diarylheptanoids to infer its potential biological activities. Diarylheptanoids as a class are recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects.[2][3]
Comparative Biological Activity of Diarylheptanoids
The biological activity of diarylheptanoids is often evaluated through their anti-inflammatory and cytotoxic effects. Key indicators of these activities include the inhibition of nitric oxide (NO) production in inflammatory models and the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Anti-inflammatory Activity
| Compound | Source | Assay | Cell Line | IC50 (µM) | Reference |
| Hirsutanonol | Alnus hirsuta | Nitric Oxide Production Inhibition | RAW 264.7 | 14.3 | [4] |
| Oregonin | Alnus hirsuta | Nitric Oxide Production Inhibition | RAW 264.7 | 3.8 | [4] |
| Compound 6 | Alnus japonica | Nitric Oxide Production Inhibition | RAW 264.7 | 16.7 µg/mL | [5] |
| Compound 8 | Alnus japonica | Nitric Oxide Production Inhibition | RAW 264.7 | 27.2 µg/mL | [5] |
| Phenylpropanoid esters (compounds 1-12) | Zingiber officinale | Nitric Oxide Production Inhibition | RAW 264.7 | 5.5 - 28.5 | [6] |
Note: The activity of compounds from Alnus japonica was reported in µg/mL. Direct molar comparison with other compounds requires knowledge of their molecular weights.
Cytotoxic Activity
The cytotoxic effects of diarylheptanoids against various cancer cell lines are a significant area of research. The IC50 values from these studies indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Zingiber officinale | A549 (Lung) | 12.89 | [7] |
| HepG2 (Liver) | 16.08 | [7] | ||
| HeLa (Cervical) | 10.45 | [7] | ||
| MDA-MB-231 (Breast) | 6.69 | [7] | ||
| HCT116 (Colon) | 11.53 | [7] | ||
| Compound 16 | Zingiber officinale | A549 (Lung) | 25.33 | [7] |
| HepG2 (Liver) | 33.46 | [7] | ||
| HeLa (Cervical) | 20.17 | [7] | ||
| MDA-MB-231 (Breast) | 18.72 | [7] | ||
| HCT116 (Colon) | 22.46 | [7] | ||
| Compound 17 | Zingiber officinale | A549 (Lung) | 20.15 | [7] |
| HepG2 (Liver) | 28.91 | [7] | ||
| HeLa (Cervical) | 15.83 | [7] | ||
| MDA-MB-231 (Breast) | 13.44 | [7] | ||
| HCT116 (Colon) | 18.27 | [7] | ||
| Compound 18 | Zingiber officinale | A549 (Lung) | 15.62 | [7] |
| HepG2 (Liver) | 21.34 | [7] | ||
| HeLa (Cervical) | 12.88 | [7] | ||
| MDA-MB-231 (Breast) | 9.85 | [7] | ||
| HCT116 (Colon) | 14.71 | [7] | ||
| Compound 19 | Zingiber officinale | A549 (Lung) | 28.47 | [7] |
| HepG2 (Liver) | >40 | [7] | ||
| HeLa (Cervical) | 25.63 | [7] | ||
| MDA-MB-231 (Breast) | 21.98 | [7] | ||
| HCT116 (Colon) | 29.14 | [7] |
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a purple azo dye. The absorbance is then measured using a microplate reader at a wavelength of 540-550 nm.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways
Diarylheptanoids often exert their anti-inflammatory and anti-tumor effects by modulating key signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival.
Conclusion
While direct experimental evidence for the biological effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is currently lacking in the reviewed literature, the comparative analysis of structurally related diarylheptanoids strongly suggests its potential as a bioactive compound. Based on the activities of its analogs from Zingiber officinale and other plant sources, it is plausible that this compound exhibits both anti-inflammatory and cytotoxic properties. Further research is warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation to confirm these potential effects and elucidate its mechanisms of action. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. biotium.com [biotium.com]
- 2. abcam.com [abcam.com]
- 3. Protocol Griess Test [protocols.io]
- 4. Diarylheptanoids with in vitro inducible nitric oxide synthesis inhibitory activity from Alnus hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide and prostaglandin E2 synthesis inhibitory activities of diarylheptanoids from the barks of Alnus japonica steudel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpropanoid ester from Zingiber officinale and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in ginger (Zingiber officinale), against established inhibitors of key enzymes implicated in inflammation and pigmentation: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Tyrosinase.
While direct quantitative inhibitory data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is not extensively available in current literature, this guide benchmarks its potential based on the known activities of structurally related diarylheptanoids isolated from ginger and other plants of the Zingiberaceae family. This comparison offers a valuable perspective on its potential therapeutic applications.
Section 1: Comparative Analysis of Enzyme Inhibition
This section presents the half-maximal inhibitory concentrations (IC50) of benchmark inhibitors and related diarylheptanoid compounds against COX-2, 5-LOX, and tyrosinase. The data is compiled from various scientific studies and provides a quantitative basis for comparison.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are common COX-2 inhibitors.
| Compound | Type | Target Enzyme | IC50 |
| Celecoxib | Selective COX-2 Inhibitor | Human Recombinant COX-2 | 40 nM[1] |
| Ibuprofen | Non-selective COX Inhibitor | Human COX-2 | 80 µM[2] |
| Yakuchinone A | Diarylheptanoid | COX-2 (expression) | Not an IC50, but shows significant inhibition of expression[3][4] |
| 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | Diarylheptanoid | COX-2 | Not an IC50, but shows good binding affinity in docking studies[5] |
Note: While a direct IC50 value for a diarylheptanoid from the same class is not available, studies on Yakuchinone A show significant inhibition of COX-2 expression, suggesting a potential anti-inflammatory mechanism for related compounds[3][4]. Molecular docking studies of other related diarylheptanoids also indicate a strong binding affinity to the COX-2 active site[5].
5-Lipoxygenase (5-LOX) Inhibition
5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.
| Compound | Type | Target Enzyme | IC50 |
| Zileuton (B1683628) | 5-LOX Inhibitor | Human Polymorphonuclear Leukocytes 5-LOX | 0.4 µM[6] |
| Ginger Rhizome Oil | Natural Extract | 5-LOX | IC50 168.34±15.64 μg/mL |
Note: The inhibitory activity of ginger rhizome oil against 5-LOX suggests that its constituent diarylheptanoids, including this compound, likely contribute to this effect.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation.
| Compound | Type | Target Enzyme | IC50 |
| Kojic Acid | Tyrosinase Inhibitor | Mushroom Tyrosinase | ~13.14 µg/mL |
Note: While a specific IC50 for this compound is not available, extracts from ginger species have demonstrated tyrosinase inhibitory activity, suggesting a potential role for its diarylheptanoid constituents.
Section 2: Experimental Protocols
Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Preparation of Reagents: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the inhibitor solution at desired concentrations.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and the inhibitor solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the reaction.
-
Measurement: Read the absorbance at 590-611 nm using a plate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% initial activity wells after subtracting the background absorbance. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: The inhibition of 5-LOX activity is determined by a spectrophotometric method that measures the decrease in the formation of leukotrienes.
Procedure:
-
Preparation of Reagents: Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0), a solution of 5-lipoxygenase, and the test inhibitor solutions.
-
Incubation: In a reaction mixture, incubate the test compound solution with the lipoxygenase solution in the phosphate buffer for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., arachidonic acid).
-
Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 234 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction without the inhibitor. The IC50 value is then determined.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.
Procedure:
-
Preparation of Reagents: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a stock solution of mushroom tyrosinase, a solution of L-DOPA, and various concentrations of the test compound and a positive control (e.g., kojic acid).
-
Assay Plate Setup: In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 3: Visualized Pathways and Workflows
This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to the enzyme inhibition studies.
Caption: Proposed inhibition of the COX-2 pathway by this compound.
Caption: Proposed inhibition of the 5-LOX pathway by this compound.
Caption: Proposed inhibition of the tyrosinase pathway by this compound.
Caption: General experimental workflow for determining enzyme inhibition and IC50 values.
Conclusion
This compound, as a member of the diarylheptanoid class of compounds found in ginger, holds promise as a potential inhibitor of enzymes involved in inflammation (COX-2 and 5-LOX) and pigmentation (tyrosinase). While direct quantitative data for this specific molecule is limited, the existing evidence from related compounds and ginger extracts provides a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and conduct studies to elucidate the specific inhibitory profile of this compound and to explore its potential as a novel therapeutic agent. Further research is warranted to determine its precise IC50 values and to fully understand its mechanism of action against these key enzymatic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Effects of yakuchinone A and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolates of Alpinia officinarum Hance as COX-2 inhibitors: Evidence from anti-inflammatory, antioxidant and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in a Laboratory Setting
For immediate reference, treat 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.
The following procedures provide a comprehensive guide for the safe handling and disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a phenolic compound. These guidelines are based on established best practices for managing laboratory chemical waste in the absence of compound-specific data.
I. Immediate Safety and Handling Protocols
Prior to handling, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The unknown specific toxicity of this compound necessitates stringent safety measures.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Phenolic compounds can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Skin and Body | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential dust or aerosols. |
II. Step-by-Step Disposal Procedure
This protocol outlines the process from the point of generation to the final hand-off for disposal.
-
Waste Identification and Classification:
-
In the absence of a specific SDS, this compound must be managed as a hazardous waste. This is a precautionary measure due to its phenolic structure.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
-
Waste Segregation and Collection:
-
Collect waste containing this compound at the point of generation in a designated and properly labeled waste container.
-
Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid chemical waste.
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[2]
-
Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong oxidizing agents, acids, and bases.[3]
-
-
Waste Container Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Ensure secondary containment is used for liquid waste solutions containing the compound to prevent spills.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream.
-
Follow all institutional procedures for waste handover.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Control and Contain:
-
For small, manageable spills, ensure you are wearing the appropriate PPE.
-
Contain the spill using an appropriate absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents if the compound is in solution.
-
-
Cleanup and Decontamination:
-
Carefully sweep up the solid material and absorbent and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
-
IV. Experimental Protocols
This document provides operational and disposal guidance. As no experimental protocols were cited in the generation of this content, this section is not applicable.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Essential Safety and Handling Guide for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established laboratory safety protocols for handling chemical compounds with undefined hazard profiles.
Chemical Identifier:
-
CAS Number: 1269839-24-8
Immediate Safety Recommendations
While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.[1] All personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[2][4] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust cannot be controlled. | To avoid inhalation of airborne particles.[1][5][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[5]
-
When weighing, use an enclosed balance or a balance located inside the fume hood to prevent the dispersion of fine particles.[5][6]
-
Use anti-static weigh boats to minimize the scattering of the powder.
2. Dissolving and Solution Preparation:
-
If preparing a solution, do so within the fume hood.[5]
-
Add the powder to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during the process.[5]
3. General Handling and Storage:
-
Avoid the formation of dust.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Emergency and Disposal Plan
Spill Procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid Measures: [1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
